molecular formula C10H6ClNO3 B1359918 7-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 86-47-5

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1359918
CAS No.: 86-47-5
M. Wt: 223.61 g/mol
InChI Key: SACLIBNEKWTDEG-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56803. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
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InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SACLIBNEKWTDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20235332
Record name 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
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Molecular Weight

223.61 g/mol
Source PubChem
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CAS No.

86-47-5
Record name 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
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Record name 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
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Record name 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. This document collates available data, outlines experimental methodologies, and presents logical workflows to support further investigation and application of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These values have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
CAS Number 86-47-5[1]
Melting Point 174-273 °C (decomposes)[1], 250 °C (decomposes)[2], ~266 °C (with effervescence)[3][1][2][3]
Boiling Point 395 °C at 760 mmHg[1], 416.5 °C, 416.5±45.0 °C (Predicted)[2][1][2]
pKa 0.65±0.30 (Predicted)[2][4]
LogP (XLogP3) 2.5[1], 1.2[5][1][5]
Density 1.6 g/cm³[1]
Flash Point 205.7 °C, 205.7±28.7 °C[1][1]
Refractive Index 1.732[1]
Solubility Slightly soluble in water.[4] Soluble in DMSO (Slightly), Methanol (Slightly).[2][2][4]
Appearance White to pale yellow crystalline powder[4], Colorless to pale yellow granules[2][2][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Gould-Jacobs reaction. The following protocol is adapted from a literature procedure[3].

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Synthesis

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis

  • Heat 1 L of Dowtherm A to vigorous boiling in a 5-L round-bottomed flask equipped with an air condenser.

  • Pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with two 400-ml portions of Skellysolve B to remove impurities.

  • Air-dry the filter cake.

  • Mix the dried solid with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

  • The dried acid is obtained with a yield of 85–98%.[3]

General Methodology for Physicochemical Property Determination
  • Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds that decompose, the temperature at which decomposition begins is noted.

  • pKa Determination: The acid dissociation constant (pKa) can be determined potentiometrically. This involves dissolving the compound in a suitable solvent (often a water-cosolvent mixture due to low aqueous solubility) and titrating with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter, and the pKa is calculated from the titration curve.

  • LogP Determination (Shake-Flask Method): The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[6]

    • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

    • The two phases are shaken vigorously to allow for partitioning of the solute.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

  • Solubility Determination (Shake-Flask Method):

    • An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a flask.[9]

    • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[8] For Biopharmaceutics Classification System (BCS) purposes, solubility is determined at 37 ± 1 °C in aqueous media with a pH range of 1.2 to 6.8.[10]

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Saponification cluster_product Final Product m_chloroaniline m-Chloroaniline step1_reaction Heat on Steam Bath (1 hour) m_chloroaniline->step1_reaction ethyl_ethoxymethylene Ethyl ethoxymethylenemalonate ethyl_ethoxymethylene->step1_reaction intermediate Ethyl α-carbethoxy-β- m-chloroanilinoacrylate step1_reaction->intermediate cyclization Heat in Dowtherm A (1 hour) intermediate->cyclization saponification Reflux with NaOH cyclization->saponification Crude Ester acidification Acidify with HCl saponification->acidification Sodium Salt final_product 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid acidification->final_product

Caption: Workflow for the synthesis of this compound.

Inhibition_Pathway cluster_cellular_process Cellular Respiration compound 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid TCA_cycle TCA Cycle compound->TCA_cycle Inhibits malate_dehydrogenase Malate Dehydrogenase (within TCA Cycle) compound->malate_dehydrogenase Inhibits ETC Electron Transport Chain TCA_cycle->ETC Provides NADH, FADH2 TCA_cycle->ETC ATP_production ATP Production ETC->ATP_production Drives ETC->ATP_production

Caption: Proposed inhibitory action on cellular respiration.

References

An In-Depth Technical Guide to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 86-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 86-47-5), a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and potential mechanisms of action, supported by experimental data and protocols.

Core Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 86-47-5[1]
Molecular Formula C₁₀H₆ClNO₃[2]
Molecular Weight 223.61 g/mol [2]
Melting Point 250 °C (decomposes)[1][3]
Boiling Point 416.5 °C (Predicted)
Solubility Slightly soluble in DMSO and Methanol[3]
InChI Key SACLIBNEKWTDEG-UHFFFAOYSA-N[1]
SMILES OC(=O)c1cnc2cc(Cl)ccc2c1O[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.

Experimental Protocol: Gould-Jacobs Reaction

A detailed protocol for the synthesis of this compound is outlined below. This procedure is a well-established method for creating the quinoline core structure.

Step 1: Synthesis of Ethyl 2-((3-chlorophenyl)amino)methylene-3-oxobutanoate

  • In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Add a few boiling chips to the mixture.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate 5-liter round-bottom flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil.

  • Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to collect the crystallized product.

  • Wash the collected solid with two 400-mL portions of Skellysolve B to remove impurities.

Step 3: Saponification to this compound

  • Air-dry the filter cake from Step 2.

  • In a suitable flask, mix the dried solid with 1 liter of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture to room temperature.

  • Separate the aqueous solution from any residual oil that may be present.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • The final product can be dried for storage. The expected yield is between 85-98%.

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for this compound is limited in publicly available literature, the broader class of quinoline carboxylic acids has been extensively studied, revealing several key mechanisms of action. It is plausible that the title compound exhibits similar activities.

Inhibition of Bacterial Topoisomerases

Quinolone antibiotics are known to target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to double-stranded DNA breaks and ultimately bacterial cell death. The carboxylic acid group at the C-3 position of the quinoline ring is a critical feature for this activity.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acid derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[5]

While no specific IC₅₀ values for this compound as a DHODH inhibitor were found, a related compound, 2-(cyclohexylamino)-4-oxo-4H-quinoline-3-carboxylic acid , demonstrated potent DHODH inhibition with an IC₅₀ of 0.250 ± 0.11 μM .[5] Further optimization of this scaffold led to the discovery of even more potent inhibitors, such as a quinoline-based analogue with a DHODH IC₅₀ of 9.71 ± 1.4 nM .[5]

Potential as Kynurenine 3-Monooxygenase (KMO) Inhibitors

The kynurenine pathway is a metabolic pathway involved in tryptophan degradation. One of the key enzymes in this pathway is Kynurenine 3-Monooxygenase (KMO).[7] Inhibition of KMO is a therapeutic strategy being explored for various neurological and inflammatory diseases, as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid.[7][8] While some quinoline-based structures have been investigated as KMO inhibitors, no specific inhibitory data for this compound has been reported.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A m-Chloroaniline C Ethyl α-carbethoxy-β-m-chloroanilinoacrylate A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->D Heat in Dowtherm A E This compound D->E NaOH, Reflux

Caption: Gould-Jacobs synthesis of this compound.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

G A 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid B Bacterial DNA Gyrase & Topoisomerase IV A->B Binds to C Inhibition of DNA Supercoiling/Decatenation B->C Leads to D Formation of Drug-Enzyme-DNA Cleavable Complex C->D E Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Caption: Inhibition of bacterial topoisomerases by quinoline carboxylic acids.

Mechanism of Action: Inhibition of DHODH

G A Dihydroorotate B DHODH A->B C Orotate B->C G Inhibition D Pyrimidine Biosynthesis C->D E DNA & RNA Synthesis D->E H Cell Proliferation E->H Supports F 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (and derivatives) F->B Inhibits G->H Blocks

Caption: Inhibition of DHODH and the pyrimidine biosynthesis pathway.

Disclaimer: This document is intended for research and informational purposes only. The biological activities described are based on studies of the broader class of quinoline carboxylic acids, and specific data for this compound (CAS 86-47-5) may vary. Researchers should conduct their own experiments to verify the properties and activities of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details its chemical identity, physicochemical properties, and the established protocol for its synthesis.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 86-47-5, is a heterocyclic building block belonging to the quinoline class of compounds.[2][3] Its molecular formula is C₁₀H₆ClNO₃, and it has a molecular weight of 223.61 g/mol .[2][3] The compound is also known by its IUPAC name, 7-chloro-4-oxo-1H-quinoline-3-carboxylic acid, which reflects its tautomeric nature.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

IdentifierValueSource
IUPAC Name 7-chloro-4-oxo-1H-quinoline-3-carboxylic acidPubChem
CAS Number 86-47-5[2][3]
Molecular Formula C₁₀H₆ClNO₃[2][3]
Molecular Weight 223.61 g/mol [2][3]
Canonical SMILES C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O
Melting Point ~250 °C (decomposes)[3]
Boiling Point 416.5 °C (Predicted)

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Experimental Data

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Analogue)

Data TypePeak Information
¹H-NMR (DMSO-d₆, δ ppm)8.42 (s, 1H, H-2), 8.10 (d, 1H, H-5, J=8.8 Hz), 7.63 (d, 1H, H-6, J=8.8 Hz), 4.23 (q, 2H, H-12, J=7.1 Hz), 1.23 (t, 3H, H-13, J=7.1 Hz)
FT-IR (solid in ATR, ν cm⁻¹)3141 (w), 3078 (m), 2978 (m), 2953 (m), 2931 (m), 1709 (s), 1671 (m), 1601 (vs), 1523 (vs), 1436 (vs), 1393 (m), 1376 (m), 1328 (m), 1273 (s), 1229 (m), 1193 (s), 1165 (s), 1133 (w), 1107 (s), 1021 (m), 965 (w), 927 (m), 847 (m), 818 (w), 774 (m), 736 (m), 693 (w), 638 (w), 593 (w)

Source: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids

Crystal Structure Data

A definitive crystal structure for this compound has not been found in publicly accessible crystallographic databases. Structural analyses of related quinoline carboxylic acids, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, reveal a tendency for these molecules to form hydrogen-bonded networks in the solid state.[4][5][6] It is highly probable that this compound also exhibits significant intermolecular hydrogen bonding involving the carboxylic acid and the quinolone nitrogen and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the Gould-Jacobs reaction.[7] This procedure involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification.

Experimental Workflow:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Acidification A m-Chloroaniline C Heat (Steam Bath) 1 hour A->C B Ethyl ethoxymethylenemalonate B->C D Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate C->D E Dowtherm A (Vigorous Boiling) D->E F Crystallized Product (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) E->F G 1. 10% NaOH (aq), Reflux 2. Cool 3. Acidify (HCl or H₂SO₄) F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Detailed Methodology:

Step 1: Condensation to form Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips to the mixture.

  • Heat the flask on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.[7]

Step 2: Cyclization to form Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.

  • Continue heating for 1 hour. During this time, the cyclized product will crystallize.

  • Cool the mixture and filter to collect the crystals.

  • Wash the filter cake with two 400-mL portions of a suitable solvent (e.g., Skellysolve B) to remove colored impurities.[7]

Step 3: Saponification and Acidification to yield this compound

  • Mix the air-dried filter cake from Step 2 with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture.

  • Separate the aqueous solution from any oily residues that may be present.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and dry. The expected yield is 190–220 g (85–98%).[7]

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical progression is crucial for achieving a high yield of the final product.

Logical_Relationship Reactants m-Chloroaniline + Ethyl ethoxymethylenemalonate Intermediate1 Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate Reactants->Intermediate1 Condensation Intermediate2 Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization FinalProduct 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Intermediate2->FinalProduct Saponification & Acidification

Caption: Logical flow of the synthesis process.

References

In-Depth Technical Guide on the Solubility of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide combines qualitative descriptions from various sources with predicted values to offer a thorough understanding for research and development purposes.

Core Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity assessment. The following table summarizes the available solubility information. It is important to note that much of the publicly available data is qualitative.

SolventSolubilityData TypeTemperature
Aqueous339.99 mg/LPredictedNot Specified
Dimethyl Sulfoxide (DMSO)Slightly SolubleQualitativeRoom Temperature
MethanolSlightly SolubleQualitativeRoom Temperature
0.1 M NaOH13.7 mg/mLExperimentalNot Specified

Note: The aqueous solubility is a predicted value and should be confirmed experimentally for critical applications. The qualitative descriptions indicate that while the compound has some solubility in common polar organic solvents, it is not freely soluble. A patent document suggests that the related compound LKL-4 is difficult to dissolve in methanol, dichloromethane, or ethyl acetate, but has some solubility in water, DMF, and DMSO[1].

Experimental Protocols for Solubility Determination

A standardized and robust protocol is essential for determining the accurate solubility of this compound. The following is a detailed methodology adapted from established protocols for active pharmaceutical ingredients (APIs).

Equilibrium Solubility Determination in Aqueous and Organic Solvents

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, DMSO, Methanol, Ethanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the analysis solvent to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV.

3. Analytical Method Example (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A patent for a related compound used an isocratic mobile phase of acetonitrile and phosphate aqueous solution (pH = 4.5) in a 1:4 ratio[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C[1].

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a standard solution (typically at the λmax of the compound).

  • Injection Volume: 10-20 µL.

4. Calculation:

  • Construct a calibration curve by plotting the peak area (from HPLC) versus the concentration of the standard solutions.

  • Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

  • Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Calculation A Prepare Standard Solutions G Analyze by HPLC A->G Calibration Curve B Add Excess Solid to Solvent C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Solubility G->H

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a detailed protocol for its experimental determination. For any drug development program, it is highly recommended to perform these solubility studies under various relevant physiological conditions (e.g., different pH values) to gain a comprehensive solubility profile.

References

Spectroscopic Analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinolone derivative of significant interest in medicinal chemistry and drug development. Its biological activity, including its role as an inhibitor of cellular respiration, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound, which is critical for its application in research and pharmaceutical development. This technical guide offers an in-depth overview of the spectroscopic characterization of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, expected data, and a visualization of its mechanism of action are provided to support researchers in their studies of this and related compounds.

Introduction

This compound (CAS No. 86-47-5, Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) is a heterocyclic compound belonging to the quinolone class.[2] Quinolones are known for their broad range of biological activities, and this particular derivative has been identified as an inhibitor of cellular respiration, specifically targeting the enzyme malate dehydrogenase.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in research and development settings. This guide details the expected spectroscopic signatures of the molecule and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and the known effects of the present functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0-14.0br s1H-COOH
~11.0-12.0br s1H-OH
~8.8-9.0s1HH2
~8.1-8.3d1HH5
~7.8-8.0d1HH8
~7.5-7.7dd1HH6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170-175C=O (acid)
~165-170C4
~145-150C8a
~140-145C2
~135-140C7
~125-130C5
~120-125C6
~115-120C4a
~110-115C8
~105-110C3

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3100MediumO-H stretch (phenol)
~1700-1730StrongC=O stretch (carboxylic acid)
~1620-1650StrongC=C stretch (quinoline ring)
~1500-1600MediumAromatic C=C stretch
~1200-1300StrongC-O stretch (acid/phenol)
~800-900StrongC-H bend (aromatic)
~700-800MediumC-Cl stretch

Table 4: Predicted UV-Vis Spectral Data

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventTransition
~220-240~20,000-30,000Ethanolπ → π
~330-350~5,000-10,000Ethanoln → π

Table 5: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
223/225High (3:1 ratio)[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
205/207Moderate[M-H₂O]⁺
179/181Moderate[M-CO₂]⁺
151High[M-CO₂-Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Synthesis of this compound

A common synthetic route involves the Gould-Jacobs reaction.[3]

  • Step 1: Condensation. m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to drive the condensation reaction and release ethanol.

  • Step 2: Cyclization. The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce cyclization. The ethyl ester of this compound precipitates upon cooling.

  • Step 3: Saponification. The isolated ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • Step 4: Acidification. The reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid is then collected by filtration and washed with water.

G cluster_synthesis Synthesis Workflow m_chloroaniline m-Chloroaniline condensation Condensation m_chloroaniline->condensation diethyl_ester Diethyl ethoxymethylenemalonate diethyl_ester->condensation cyclization Cyclization (High Temperature) condensation->cyclization High-boiling solvent intermediate_ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate condensation->intermediate_ester Heat saponification Saponification (NaOH) cyclization->saponification acidification Acidification (HCl) saponification->acidification final_product This compound acidification->final_product

Caption: Synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.

  • Measurement Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted with ethanol to obtain a final concentration in the range of 1-10 µg/mL, ensuring the absorbance maximum is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Wavelength range: 200-800 nm.

    • Scan speed: Medium.

    • Solvent (ethanol) is used as the blank.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes is employed.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured over a range of 50-500 m/z.

Interpretation of Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the downfield signals for the carboxylic acid and hydroxyl protons are characteristic. The aromatic protons of the quinoline ring system will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the heterocyclic nitrogen. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, and the carbon atoms bearing the chloro and hydroxyl substituents.

FT-IR Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic bands include a very broad O-H stretching vibration for the hydrogen-bonded carboxylic acid group, a strong C=O stretching vibration, and several bands corresponding to the aromatic quinoline ring system. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region.

UV-Vis Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and the presence of the carboxylic acid and hydroxyl groups as auxochromes will influence the position and intensity of the absorption maxima. The spectrum is expected to show intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum will confirm the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, providing a definitive marker for the presence of chlorine in the molecule.

Mechanism of Action: Inhibition of Cellular Respiration

This compound has been shown to inhibit cellular respiration by targeting malate dehydrogenase, a key enzyme in the citric acid cycle (Krebs cycle).[1] This inhibition disrupts the conversion of malate to oxaloacetate, thereby impeding the cycle and reducing the production of NADH, a crucial electron carrier for the electron transport chain.

G cluster_krebs Citric Acid Cycle Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Inhibitor 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH MDH->Oxaloacetate

Caption: Inhibition of Malate Dehydrogenase in the Citric Acid Cycle.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a comprehensive toolkit for the structural characterization and purity assessment of this compound. The expected spectral data, derived from the compound's known structure and comparison with related molecules, offer a reliable benchmark for its identification. The detailed experimental protocols provided in this guide are intended to assist researchers in obtaining high-quality spectroscopic data, which is essential for advancing the study and application of this and other quinolone derivatives in drug discovery and development.

References

Technical Guide: Physicochemical Properties and Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No: 86-47-5), a key intermediate in the synthesis of pharmaceuticals, such as Chloroquine, and dyestuffs.[1][2] The guide focuses on its melting point, presenting a consolidation of data from various sources. Furthermore, it details the experimental protocols for its chemical synthesis and a standard procedure for melting point determination. Visual diagrams are provided to illustrate the synthesis pathway, the analytical workflow for melting point analysis, and its proposed mechanism of antibacterial action.

Physicochemical Data

This compound is a yellow crystalline solid with the molecular formula C₁₀H₆ClNO₃.[3] It is recognized for its role as a versatile chemical intermediate and its antimicrobial properties.[2][3] Its primary mechanism of action as an antibacterial agent is believed to involve the inhibition of microbial DNA and RNA synthesis.[3]

Table 1: Reported Melting Points for this compound

Melting Point (°C)NotesSource
174.00-Biosynth
174-273with decompositionEchemi[4]
~266with effervescenceOrganic Syntheses[5]
250with decomposition (literature value)Sigma-Aldrich, ChemicalBook[6][7][8]

Note: The wide range in reported melting points may be attributed to differences in purity, crystalline form, or the technique used for measurement (e.g., rate of heating).

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for chemical synthesis methods.[5] The synthesis involves a two-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.

  • Add a few boiling chips to the mixture.

  • Heat the flask on a steam bath for 1 hour, allowing the ethanol produced during the reaction to evaporate.

  • The resulting warm product is used directly in the subsequent step without purification.

Step B: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil.

  • Pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will crystallize out of the solution.

  • Cool the mixture and filter to collect the solid product.

  • Wash the filter cake with two 400-ml portions of Skellysolve B (or a similar non-polar solvent like hexane) to remove colored impurities.

  • Air-dry the filter cake.

  • Transfer the dried solid to a flask with 1 liter of 10% aqueous sodium hydroxide solution.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the resulting solution and separate it from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and dry. The expected yield is between 190–220 g (85–98%).[5]

2.2. General Protocol for Melting Point Determination (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline solid.

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • For an unknown compound or for a rough determination, heat the sample rapidly to get an approximate melting range.

    • For an accurate measurement, prepare a second sample. Heat rapidly to about 15-20 °C below the previously observed approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Decomposition: Note any changes in the sample's appearance, such as discoloration, charring, or gas evolution (effervescence), and record the temperature at which this occurs, as decomposition is frequently observed for this compound.[4][6]

Visualizations

The following diagrams illustrate the key processes associated with this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products A m-Chloroaniline P1 Condensation (Steam Bath, 1 hr) A->P1 B Ethyl Ethoxymethylenemalonate B->P1 I1 Intermediate Ester P1->I1 P2 Cyclization (Dowtherm A, 1 hr) P3 Saponification (NaOH, Reflux) P2->P3 P4 Acidification (HCl) P3->P4 FP 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid P4->FP I1->P2

Caption: Synthesis pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis A Dry & Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (1-2°C/min) D->E F Record Melting Range E->F

Caption: Experimental workflow for melting point determination.

G A 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid B Bacterial Cell A->B Enters C DNA & RNA Synthesis A->C Interferes with B->C Performs D Inhibition of Synthesis E Bacterial Death D->E

Caption: Proposed antibacterial mechanism of action.

References

Biological Activity of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class, which is a prominent scaffold in medicinal chemistry. This molecule and its derivatives have garnered significant attention for their diverse and potent biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their anticancer and antimicrobial properties. The document details quantitative activity data, experimental methodologies for key assays, and visual representations of its proposed mechanism of action and experimental workflows.

Core Biological Activities

The primary biological activities associated with this compound and its derivatives are their potent antimicrobial and anticancer effects.

Antimicrobial Activity: This class of compounds has demonstrated broad-spectrum activity against various bacteria and fungi. The proposed mechanism of action involves the interference with microbial DNA and RNA synthesis, ultimately leading to the inhibition of growth and cell death.[1]

Anticancer Activity: Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mode of action is believed to involve the inhibition of cellular respiration, a critical process for cancer cell proliferation and survival. Specifically, these compounds have been identified as inhibitors of malate dehydrogenase, a key enzyme in the citric acid cycle.[2][3] By disrupting this central metabolic pathway, these molecules can effectively induce cancer cell death.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various derivatives of this compound. These data provide a quantitative comparison of their potency against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

DerivativeCell LineIC50 (µM)Reference
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74[4]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[4]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[4]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Results in 82.9% reduction in cellular growth[4]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaInduces 35.1% apoptosis[4]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acidGram-positive and Gram-negative bacteriaMore active than oxolinic acid[5]
7-chloro-4-arylhydrazonequinoline 4a (R = 2-F)Candida albicans25[5]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the biological activity of this compound and its derivatives are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound or its derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed the adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound or its derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

The anticancer activity of this compound is attributed to its ability to disrupt cellular metabolism by inhibiting key enzymes in the citric acid cycle. The primary target identified is malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate.

Inhibition_of_Cellular_Respiration cluster_Glycolysis Glycolysis (Cytosol) cluster_Mitochondrion Mitochondrial Matrix cluster_ETC Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Transport AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate NADH NADH Isocitrate->NADH Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA alpha_Ketoglutarate->NADH Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Malate Dehydrogenase Malate->NADH Oxaloacetate->Citrate Inhibitor 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH Inhibition Inhibition of\nCellular Respiration Inhibition of Cellular Respiration ATP ATP NADH->ATP Oxidative Phosphorylation

Caption: Proposed mechanism of action: Inhibition of Malate Dehydrogenase and Cellular Respiration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the anticancer activity of this compound using the MTT assay.

MTT_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound end End seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells add_compound Add Compound Dilutions to Wells prep_compound->add_compound incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h incubate_24h->add_compound incubate_48_72h Incubate 48-72h (Treatment) add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h add_solvent Add Solubilization Solution incubate_4h->add_solvent read_absorbance Measure Absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 determine_ic50->end

References

An In-depth Technical Guide to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer properties, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways implicated in their mechanism of action.

Core Compound Synthesis: this compound

The foundational molecule, this compound, is a crucial intermediate for the synthesis of a wide array of derivatives. A common and effective method for its preparation is the Gould-Jacobs reaction.[1][2][3][4]

Experimental Protocol: Gould-Jacobs Reaction

This protocol outlines the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [4]

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate [4]

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid [4]

  • Mix the air-dried filter cake from Step 2 with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL) or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and air-dry. The expected yield is 190–220 g (85–98%), with a melting point of approximately 266°C (with effervescence).

Synthesis of this compound Derivatives

The versatility of the this compound core allows for the synthesis of a diverse range of derivatives, including amides, esters, and thio-derivatives.

Synthesis of N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides

Experimental Protocol: [5]

  • Esterification: Reflux the starting this compound with dry ethanol in the presence of an acid catalyst to afford the corresponding ethyl ester. Monitor the reaction by thin-layer chromatography (TLC).

  • Amide Formation: Heat the resulting ester with an excess of the desired amine (e.g., substituted anilines) at 140°C.

  • Add a freshly prepared solution of sodium ethoxide to facilitate an intra-nucleophilic acyl substitution.

  • Monitor the reaction to completion by TLC.

  • Purify the final N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide product using appropriate chromatographic techniques.

Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives

Experimental Protocol: [6]

  • Thiolation: React 4,7-dichloroquinoline with the appropriate hydroxyalkylthiol in the presence of a base to introduce the thioalkyl side chain at the 4-position.

  • Esterification: Couple the resulting hydroxylated intermediate with a series of substituted benzoic acids using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane.

  • Stir the reaction at room temperature for 24 hours.

  • Purify the final [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate derivatives by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides 8bMCF-7 (Breast)35
8bHCT-116 (Colon)40
8fMCF-7 (Breast)35
8fHCT-116 (Colon)30
7-Chloro-(4-thioalkylquinoline) Sulfinyl Derivatives 47CCRF-CEM (Leukemia)0.55 - 2.74
7-Chloroquinoline-benzimidazole Hybrids 5dCCRF-CEM (Leukemia)0.6
12dCCRF-CEM (Leukemia)1.1
MBHA/7-chloroquinoline Hybrids 14MCF-7 (Breast)4.60

Key Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[1][7][8][9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubate for an additional 1-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[10][11][12][13][14]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate), often radiolabeled with ³²P

  • Test compounds

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

  • 96-well plates

  • Scintillation counter or luminescence plate reader (depending on the assay format)

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • In a 96-well plate, add serially diluted test compounds or a DMSO control to the appropriate wells.

  • Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable) to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Quantify kinase activity by measuring either the amount of phosphorylated substrate (e.g., using a scintillation counter for ³²P incorporation) or the amount of ADP produced (e.g., using a luminescence-based kit).

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these mechanisms.

Pim-1 Kinase Signaling Pathway

Certain quinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[15][16][17][18][19]

Pim1_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle c_Myc c-Myc Pim1->c_Myc Quinoline_Derivative 7-Chloro-4-hydroxyquinoline -3-carboxylic acid Derivative Quinoline_Derivative->Pim1 Inhibition Bcl_XL Bcl-XL Bad->Bcl_XL Apoptosis Apoptosis Inhibition Bcl_XL->Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

p53/Bax-Mediated Apoptosis

Some derivatives induce apoptosis through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.[20][21][22][23][24]

p53_Bax_Apoptosis DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax Bax Transcription and Activation p53->Bax Quinoline_Derivative 7-Chloro-4-hydroxyquinoline -3-carboxylic acid Derivative Quinoline_Derivative->p53 Induction Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53/Bax-Mediated Apoptotic Pathway.

Inhibition of Tubulin Polymerization

Another mechanism of action for certain quinoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[25][26][27][28][29]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Quinoline_Derivative 7-Chloro-4-hydroxyquinoline -3-carboxylic acid Derivative Quinoline_Derivative->Polymerization Inhibition Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activities. The data presented in this guide highlight the potent cytotoxic effects of these compounds against various cancer cell lines and shed light on their mechanisms of action, which involve the modulation of key signaling pathways such as Pim-1 kinase, p53-mediated apoptosis, and tubulin polymerization. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of molecules. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their efficacy and safety profiles.

References

An In-depth Technical Guide to the Discovery and History of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound, holds a significant place in the annals of medicinal chemistry. Its discovery and development are intrinsically linked to the quest for effective antimalarial agents in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of this compound is a crucial chapter in the history of antimalarial drugs, particularly in the development of chloroquine. Following the interruption of quinine supplies during World War II, a concerted effort was made to discover and synthesize new antimalarial compounds. This led to the investigation of various quinoline derivatives.

German scientists at IG Farben first synthesized chloroquine in 1934, naming it Resochin.[1] However, it was initially considered too toxic for human use. The synthesis of chloroquine and its analogues necessitated the development of efficient methods for constructing the 4-aminoquinoline scaffold. This is where this compound emerged as a pivotal intermediate.

The widespread use of chloroquine began after its clinical value was unequivocally demonstrated in government-sponsored trials in the United States, and it was introduced into clinical practice in 1947.[1] The manufacturing processes established by 1949 relied on synthetic pathways where this compound was a key precursor to the essential intermediate, 4,7-dichloroquinoline.[1][2]

The Gould-Jacobs Reaction: A Cornerstone in Synthesis

The primary method for synthesizing 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction, a versatile and widely adopted method in heterocyclic chemistry.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis yields the desired carboxylic acid.

The overall synthetic pathway to this compound via the Gould-Jacobs reaction is depicted below:

Gould_Jacobs_Reaction Gould-Jacobs Reaction for this compound cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Hydrolysis m-Chloroaniline m-Chloroaniline Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate m-Chloroaniline->Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate Condensation (-EtOH) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate->Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Thermal Cyclization (e.g., in Dowtherm A) This compound This compound Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate->this compound Saponification (NaOH, H₂O) then Acidification (HCl)

Gould-Jacobs reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[4]

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips to the mixture.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol that evolves to escape.

  • The resulting warm product is used directly in the next step without purification.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

  • Pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter to collect the solid.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

  • Air-dry the filter cake.

  • Mix the dried solid with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously until all the solid ester dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL of 38% HCl) or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and dry.

Yield: 190–220 g (85–98%).[4] Melting Point: Approximately 266°C with effervescence.[4]

Quantitative Data

PropertyValueReference(s)
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
CAS Number 86-47-5
Melting Point ~266 °C (decomposes)[4]
Appearance White to light yellow crystalline powder[5]
  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The proton at position 2 of the quinoline ring is expected to be the most downfield singlet. The protons on the benzene ring will show characteristic splitting patterns based on their coupling. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be in the range of 165-185 ppm. The carbon at position 4 bearing the hydroxyl group would be significantly downfield, as would the other quaternary carbons of the quinoline ring system.

  • Infrared (IR) Spectroscopy: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption should appear around 1650-1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic system would be observed in the 1450-1620 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and fragment peaks containing chlorine.

Role as a Pharmaceutical Intermediate and Subsequent Developments

The primary historical significance of this compound lies in its role as a precursor to 4,7-dichloroquinoline, the key building block for chloroquine.[2] The synthetic sequence involves the decarboxylation of this compound to yield 7-chloro-4-hydroxyquinoline, followed by chlorination (typically with phosphorus oxychloride) to give 4,7-dichloroquinoline.

Chloroquine_Intermediate_Synthesis Synthesis of 4,7-Dichloroquinoline This compound This compound 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline This compound->7-Chloro-4-hydroxyquinoline Decarboxylation (Heat, e.g., in Dowtherm A) 4,7-Dichloroquinoline 4,7-Dichloroquinoline 7-Chloro-4-hydroxyquinoline->4,7-Dichloroquinoline Chlorination (POCl₃)

Conversion of this compound to 4,7-Dichloroquinoline.

The 4-hydroxyquinoline-3-carboxylic acid scaffold has also been a foundational structure in the development of quinolone antibiotics. While nalidixic acid is considered the first synthetic quinolone antibiotic, the core structure is closely related. Subsequent generations of fluoroquinolone antibiotics, which have a fluorine atom and other substituents on the quinoline ring, have become clinically important. Many of these compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been specifically investigated as inhibitors of the B subunit of DNA gyrase (GyrB).[7][8]

Putative Mechanism of Action: Inhibition of DNA Gyrase

While this compound itself is primarily an intermediate, its structural class (4-quinolone-3-carboxylic acids) is known to target bacterial DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the cleaved DNA strands and leading to double-strand breaks and cell death. The 4-oxo and 3-carboxyl groups are essential for this activity, as they interact with the enzyme-DNA complex, often mediated by a magnesium ion.[6]

DNA_Gyrase_Inhibition Proposed Mechanism of Action: DNA Gyrase Inhibition cluster_process Bacterial DNA Replication Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds to Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils DNA Replication & Transcription DNA Replication & Transcription Supercoiled DNA->DNA Replication & Transcription Bacterial Cell Proliferation Bacterial Cell Proliferation DNA Replication & Transcription->Bacterial Cell Proliferation 4-Hydroxyquinoline-3-carboxylic acid derivative 4-Hydroxyquinoline-3-carboxylic acid derivative 4-Hydroxyquinoline-3-carboxylic acid derivative->DNA Gyrase Inhibits

Inhibition of bacterial DNA gyrase by 4-hydroxyquinoline-3-carboxylic acid derivatives.

Conclusion

This compound stands as a testament to the pivotal role of synthetic chemistry in the advancement of medicine. Born out of the urgent need for antimalarial therapeutics during a period of global conflict, its synthesis via the Gould-Jacobs reaction provided a scalable route to chloroquine, a drug that has saved countless lives. Beyond its historical significance as a pharmaceutical intermediate, its core structure continues to inspire the design of new therapeutic agents, particularly in the realm of antibacterial drug discovery. This enduring legacy underscores the importance of understanding the discovery and history of such foundational molecules for today's researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this molecule have garnered considerable attention for their potential as anticancer, antibacterial, and antiviral agents. This document provides detailed protocols for the synthesis of this compound and its ester and amide derivatives, along with a summary of their biological activities and insights into their potential mechanisms of action.

Data Presentation

Table 1: Synthesis of this compound and its Ethyl Ester Derivatives
CompoundStarting MaterialsReaction ConditionsYield (%)Reference
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidm-Chloroaniline, Diethyl ethoxymethylenemalonate1. Heat at 100°C; 2. Cyclization in Dowtherm A at boiling point; 3. Saponification with 10% NaOH85-98[1]
Ethyl 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylate2-methyl-3-chloro-aniline, Diethyl ethoxymethylenemalonateHeated at 130°C, followed by reflux in Dowtherm92.2[2]
Ethyl 7,8-dichloro-4-hydroxy-quinoline-3-carboxylate2,3-dichloro-aniline, Diethyl ethoxymethylenemalonateHeated at 130°C, followed by reflux in Dowtherm96[2]
Table 2: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)Biological EffectReference
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 8b)MCF-7 (Breast Cancer)35Pro-apoptotic[3]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 8b)HCT-116 (Colon Cancer)40Pro-apoptotic[3]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 8f)MCF-7 (Breast Cancer)35Pro-apoptotic[3]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 8f)HCT-116 (Colon Cancer)30Pro-apoptotic[3]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM (Leukemia)0.55 - 2.74Induces apoptosis and DNA/RNA damage[4][5]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6Antiproliferative[5]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1Antiproliferative[5]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast Cancer)4.60Antiproliferative[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid via Gould-Jacobs Reaction

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step without purification.

Step B: Cyclization and Saponification to yield 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-L round-bottomed flask equipped with an air condenser, bring 1 L of Dowtherm A to a vigorous boil.

  • Carefully pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid. Wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

  • Air-dry the filter cake and then transfer it to a flask with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for about 1 hour until all the solid ester dissolves.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL).

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.

  • The expected yield is 190–220 g (85–98%).[1]

Protocol 2: Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate Derivatives

This protocol is a general adaptation based on the synthesis of related derivatives.[2]

  • A mixture of the appropriately substituted chloro-aniline (0.5 mol) and diethyl ethoxymethylenemalonate (EMME) (0.5 mol) is heated at 130°C with stirring, while distilling off the ethanol formed.

  • After 1.5 hours, the crude diethyl anilinomethylenemalonate is added to Dowtherm (175 mL) and refluxed for 45 minutes, allowing the ethanol to evaporate.

  • After cooling, the resulting precipitate is filtered off, washed with acetone, and dried to yield the ethyl 7-chloro-substituted-4-hydroxy-quinoline-3-carboxylate.

Protocol 3: General Procedure for the Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxamide Derivatives

This is a general protocol for amide synthesis using a coupling agent, which can be adapted for this compound.

  • To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF or CH2Cl2), add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and a base such as triethylamine or DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Saponification cluster_derivatives Derivatives m-Chloroaniline m-Chloroaniline Anilinomethylenemalonate Anilinomethylenemalonate m-Chloroaniline->Anilinomethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Anilinomethylenemalonate Ethyl_7-Chloro-4-hydroxyquinoline-3-carboxylate Ethyl_7-Chloro-4-hydroxyquinoline-3-carboxylate Anilinomethylenemalonate->Ethyl_7-Chloro-4-hydroxyquinoline-3-carboxylate Heat (Dowtherm) 7-Chloro-4-hydroxyquinoline-3-carboxylic_acid 7-Chloro-4-hydroxyquinoline-3-carboxylic_acid Ethyl_7-Chloro-4-hydroxyquinoline-3-carboxylate->7-Chloro-4-hydroxyquinoline-3-carboxylic_acid NaOH, H3O+ Ester_Derivatives Ester_Derivatives 7-Chloro-4-hydroxyquinoline-3-carboxylic_acid->Ester_Derivatives Alcohol, Acid catalyst Amide_Derivatives Amide_Derivatives 7-Chloro-4-hydroxyquinoline-3-carboxylic_acid->Amide_Derivatives Amine, Coupling agent

Caption: Synthetic workflow for this compound and its derivatives.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Derivatives 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid derivatives Derivatives->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by derivatives.

References

Application Notes and Protocols for the Pharmaceutical Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid group and a chlorine atom, provides a valuable platform for the development of a diverse range of therapeutic agents. This compound serves as a key intermediate in the synthesis of well-known antimalarial drugs and is a foundational structure for the discovery of novel kinase inhibitors for cancer therapy, as well as agents targeting other important biological pathways.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of various pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent derivatization into esters and amides are provided, along with a summary of the biological activities of the resulting compounds.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives, as well as the biological activity of the resulting compounds.

Table 1: Synthesis of this compound and its Ethyl Ester

StepProductStarting MaterialsReagents and ConditionsYield (%)Melting Point (°C)Reference
1Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylatem-chloroaniline, ethyl ethoxymethylenemalonate1. Heat at 100°C; 2. Cyclization in Dowtherm A at ~250°C85-95295-297[3]
2This compoundEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate10% aqueous NaOH, reflux, then acidification with HCl or H₂SO₄85-98~266 (decomposes)[3]

Table 2: Biological Activity of this compound Derivatives

Derivative TypeCompound ExampleBiological Target/ActivityIC₅₀/EC₅₀ (µM)Cell Line/AssayReference
Quinoline-3-carboxamide-ATM Kinase Inhibition-HCT116, MDA-MB-468, MDA-MB-231
4-Oxo-3-carboxyl quinoloneEster derivativeAntimalarial (vs. P. falciparum)~0.25K1 and 3D7 strains[4]
4-Oxo-3-carboxyl quinoloneCarboxylic acid derivativeAntimalarial (vs. P. falciparum)InactiveK1 and 3D7 strains[4]
4-Oxo-3-carboxyl quinoloneCarboxamide derivativeAntimalarial (vs. P. falciparum)InactiveK1 and 3D7 strains[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from m-chloroaniline.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottomed flask, mix m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • In a separate 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling (~250°C).

  • Pour the warm product from step 2 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture, filter the solid product, and wash it with two 400-mL portions of petroleum ether to remove impurities.

  • The yield of the ethyl ester is typically between 85-95%.[3]

Step 2: Hydrolysis to this compound

  • Mix the air-dried ethyl ester from Step 1 with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid has dissolved.

  • Cool the resulting solution and separate any oily residues.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated this compound by filtration and wash it thoroughly with water.

  • The yield of the final product is typically between 85-98%.[3]

Protocol 2: General Procedure for the Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxamides

This protocol outlines a general method for the amidation of this compound using a coupling agent.

  • To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: General Procedure for the Fischer Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of this compound.

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, methanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired ester.

Applications in Pharmaceutical Synthesis and Signaling Pathways

Derivatives of this compound have shown promise in several therapeutic areas, primarily by targeting specific enzymes and signaling pathways.

Antimalarial Agents

Historically, this quinoline derivative has been a crucial intermediate in the synthesis of 4-aminoquinoline antimalarials like chloroquine.[5] The synthetic pathway typically involves the decarboxylation of this compound to 7-chloro-4-hydroxyquinoline, followed by chlorination and subsequent reaction with an appropriate amine side chain.[5]

G This compound This compound 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline This compound->7-Chloro-4-hydroxyquinoline Decarboxylation 4,7-Dichloroquinoline 4,7-Dichloroquinoline 7-Chloro-4-hydroxyquinoline->4,7-Dichloroquinoline Chlorination Chloroquine Chloroquine 4,7-Dichloroquinoline->Chloroquine Amination

Caption: Synthetic pathway to Chloroquine.

Kinase Inhibitors in Cancer Therapy

More recently, amides and esters derived from the 7-chloroquinoline-3-carboxylic acid scaffold have been investigated as potent kinase inhibitors for the treatment of cancer. These compounds often target key kinases in DNA damage response and cell signaling pathways.

  • ATM Kinase Inhibitors: Quinoline-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[6] By inhibiting ATM, these compounds can sensitize cancer cells to radiation and chemotherapy.

G DNA Double-Strand Breaks DNA Double-Strand Breaks ATM Kinase Activation ATM Kinase Activation DNA Double-Strand Breaks->ATM Kinase Activation Cell Cycle Arrest Cell Cycle Arrest ATM Kinase Activation->Cell Cycle Arrest DNA Repair DNA Repair ATM Kinase Activation->DNA Repair Apoptosis Apoptosis ATM Kinase Activation->Apoptosis 7-Chloroquinoline-3-carboxamide 7-Chloroquinoline-3-carboxamide 7-Chloroquinoline-3-carboxamide->ATM Kinase Activation Inhibition

Caption: ATM Kinase Signaling Pathway Inhibition.

  • Casein Kinase 2 (CK2) Inhibitors: Derivatives of 3-quinoline carboxylic acid have also been identified as inhibitors of protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival.

G CK2 CK2 Wnt/β-catenin Pathway Wnt/β-catenin Pathway CK2->Wnt/β-catenin Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway CK2->PI3K/Akt/mTOR Pathway NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway Cell Proliferation & Survival Cell Proliferation & Survival Wnt/β-catenin Pathway->Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival NF-κB Pathway->Cell Proliferation & Survival Quinoline-3-carboxylic acid derivative Quinoline-3-carboxylic acid derivative Quinoline-3-carboxylic acid derivative->CK2 Inhibition

Caption: CK2 Signaling Pathway Inhibition.

DHODH Inhibitors for Autoimmune and Viral Diseases

Certain 4-quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like lymphocytes and for viral replication. DHODH inhibitors therefore have potential as treatments for autoimmune diseases and viral infections.[3][7]

G Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA & RNA Synthesis Cell Proliferation (e.g., Lymphocytes) Cell Proliferation (e.g., Lymphocytes) DNA & RNA Synthesis->Cell Proliferation (e.g., Lymphocytes) Viral Replication Viral Replication DNA & RNA Synthesis->Viral Replication Quinoline carboxylic acid derivative Quinoline carboxylic acid derivative Quinoline carboxylic acid derivative->Dihydroorotate Inhibition

Caption: DHODH Inhibition and its Downstream Effects.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of a wide array of derivatives with diverse biological activities. The application of this scaffold in the development of antimalarials, kinase inhibitors, and DHODH inhibitors highlights its continued importance in the quest for new and effective therapeutic agents. The provided protocols and data serve as a foundational resource for researchers aiming to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid as a Dyestuff Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: These application notes provide comprehensive details on the properties, synthesis, and application of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid as a crucial intermediate in the synthesis of dyestuffs.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science. It includes detailed experimental protocols for the synthesis of the intermediate and its subsequent use in creating azo dyes, alongside relevant safety information and graphical representations of the chemical processes.

Physicochemical Properties

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the manufacturing of pharmaceuticals and dyes.[1][2] It typically appears as a white to pale yellow crystalline powder.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 86-47-5[1]
Molecular Formula C₁₀H₆ClNO₃[3]
Molecular Weight 223.61 g/mol [3]
Melting Point 250 °C (decomposes)[4]
Boiling Point 416.5 ± 45.0 °C (Predicted)[4]
Density 1.600 g/cm³[4]
Appearance White to pale yellow crystalline powder[3]
Solubility Slightly soluble in DMSO and Methanol[4]
pKa 0.65 ± 0.30 (Predicted)[3]
Purity ≥ 97%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.[5] This process involves a condensation reaction followed by cyclization and saponification.[5][6]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Acidification A m-Chloroaniline C Ethyl α-carbethoxy-β-m-chloroanilinoacrylate A->C Heat on steam bath B Ethyl Ethoxymethylenemalonate B->C D Heat in Dowtherm A C->D E Cyclized Ester Intermediate D->E F Reflux with 10% NaOH E->F G Acidify with HCl F->G H 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid G->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on the Gould-Jacobs reaction.[7]

Materials:

  • m-Chloroaniline (1.0 mole, 127.5 g)

  • Ethyl ethoxymethylenemalonate (1.1 moles, 233 g)

  • Dowtherm A (high-temperature heat transfer fluid)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • Skellysolve B (or similar non-polar solvent for washing)

  • 5 L Round-bottomed flask with air condenser

  • Heating mantle or steam bath

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Condensation:

    • In a 500 mL round-bottomed flask, mix m-chloroaniline (127.5 g) and ethyl ethoxymethylenemalonate (233 g).[5]

    • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.[5] The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step.[5]

  • Cyclization:

    • In a 5 L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.[5]

    • Carefully pour the product from the previous step through the condenser into the boiling Dowtherm A.[5]

    • Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.[5]

    • Cool the mixture, then filter the crystallized solid. Wash the filter cake with two 400 mL portions of Skellysolve B to remove colored impurities.[5]

  • Saponification and Acidification:

    • Transfer the air-dried filter cake to a flask and add 1 L of 10% aqueous sodium hydroxide.[5]

    • Reflux the mixture vigorously for about 1 hour, or until all the solid ester has dissolved.[5]

    • Cool the saponification mixture and separate the aqueous solution from any residual oil.[5]

    • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.[5]

    • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration, wash it thoroughly with water, and air dry.[5] The expected yield is 190–220 g (85–98%).[5]

Application as a Dyestuff Intermediate

This compound is a valuable intermediate for producing dyestuffs, particularly azo dyes.[1][2] The hydroxyquinoline moiety acts as a coupling component in the azo coupling reaction. The presence of the carboxylic acid group can enhance the dye's solubility in water and provides a reactive site for binding to substrates.[8] The chloro-substituent can influence the final color and lightfastness properties of the dye.

The general process involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with this compound.[9]

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling Reaction cluster_workup Product Isolation AromaticAmine Aromatic Amine (e.g., Aniline derivative) DiazoniumSalt Aromatic Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2_HCl NaNO₂ + HCl NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye Product DiazoniumSalt->AzoDye CouplingComponent 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (in alkaline solution) CouplingComponent->AzoDye Couples with diazonium salt Isolation Filtration, Washing, & Recrystallization AzoDye->Isolation

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Azo Dye Synthesis

This protocol provides a general procedure for synthesizing an azo dye using this compound as the coupling component.

Materials:

  • A primary aromatic amine (e.g., sulfanilic acid, 0.01 mole)

  • Sodium nitrite (NaNO₂), (0.01 mole)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (0.01 mole)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice bath

  • Beakers and stirring equipment

  • Filtration apparatus

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve the primary aromatic amine (0.01 mole) in dilute hydrochloric acid in a beaker. Cool the solution to 0-5 °C in an ice bath.[9]

    • In a separate beaker, prepare a cold solution of sodium nitrite (0.01 mole) in water.

    • Slowly add the cold sodium nitrite solution to the amine solution while stirring continuously and maintaining the temperature between 0-5 °C.[10] This reaction forms the diazonium salt solution.

  • Preparation of the Coupling Component Solution:

    • Dissolve this compound (0.01 mole) in a 10% sodium hydroxide solution in a beaker.[9]

    • Cool this solution in an ice bath to below 10 °C.[9]

  • Azo Coupling:

    • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[9]

    • Maintain the temperature below 10 °C throughout the addition. A colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.[9]

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from an appropriate solvent (e.g., ethanol-water mixture) to purify it.

    • Dry the purified dye in a desiccator or a low-temperature oven.

Characterization of the Final Dyestuff

The synthesized azo dye can be characterized using a variety of standard analytical techniques to confirm its structure and purity. These methods are essential for quality control in research and industrial applications.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the dye and quantify any impurities.

  • Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure of the dye molecule.[7][11]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the dye.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye, which corresponds to its color.

Safety Information

This compound should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07Warning H315: Causes skin irritation.[12][13]H319: Causes serious eye irritation.[12][13]H335: May cause respiratory irritation.[12][13]P261: Avoid breathing dust.[12][13]P280: Wear protective gloves/eye protection.[12][13]P302+P352: IF ON SKIN: Wash with plenty of water.[12][13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

Handling and Storage:

  • Handle in a well-ventilated place.[12]

  • Wear suitable protective clothing, gloves, and eye/face protection.[12]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Avoid formation of dust and aerosols.[12]

References

Application Notes and Protocols for the Analytical Characterization of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 86-47-5) is a key chemical intermediate in the synthesis of various pharmaceuticals and dyestuffs.[1][2] Its structural integrity and purity are critical for the quality and efficacy of the final products. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various instrumental methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
Melting Point ~250 °C (decomposes)[1][3]
Appearance Powder or liquid[4]
Purity ≥97%[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and quantifying it in the presence of impurities and degradation products. The acidic nature of the molecule allows for good retention and peak shape on a C18 column with an acidic mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute with the same solvent to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

  • HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Analysis:

    • Inject a blank (diluent), followed by the standard solutions and the sample solution.

    • The retention time of the main peak in the sample should correspond to that of the standard.

    • Calculate purity by the area percentage method.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Application Note: LC-MS/MS provides superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices such as biological fluids. A method using electrospray ionization (ESI) in negative ion mode is suitable for this acidic compound.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation:

    • For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) to 1 volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in the initial mobile phase composition.

  • LC-MS/MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-optimized for the analyte and internal standard
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transitions To be determined by infusion of a standard solution. Predicted [M-H]⁻ is m/z 222.0.
Collision Energy Optimized for the specific MRM transitions
  • Analysis:

    • Develop a multiple reaction monitoring (MRM) method by optimizing the precursor-to-product ion transitions for the analyte and the internal standard.

    • Construct a calibration curve using matrix-matched standards.

    • Quantify the analyte based on the peak area ratio to the internal standard.

Spectroscopic Characterization

UV-Vis Spectroscopy

Application Note: UV-Vis spectroscopy can be used for a quick estimation of the concentration of this compound in a pure solution, based on its chromophoric quinoline ring system.

Experimental Protocol:

  • Prepare a standard solution of known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of sample solutions at the determined λmax.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) is determined from the standard.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to confirm the presence of key functional groups in the molecule.

  • Expected Characteristic Peaks:

    • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[5]

    • C=O stretch (carboxylic acid): A strong absorption around 1710-1760 cm⁻¹.[5]

    • C=C and C=N stretches (aromatic/quinoline ring): Multiple bands in the 1450-1650 cm⁻¹ region.

    • C-Cl stretch: Typically in the 1000-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation and confirmation of this compound.

  • ¹H NMR:

    • Carboxylic acid proton (-COOH): A broad singlet typically downfield, around 12 ppm.[5]

    • Aromatic protons: Signals in the aromatic region (7-9 ppm), with splitting patterns corresponding to the substitution on the quinoline ring.

  • ¹³C NMR:

    • Carboxylic carbon (-COOH): A signal in the range of 165-185 ppm.[5]

    • Aromatic and quinoline carbons: Multiple signals in the 110-150 ppm region.

Role as a Pharmaceutical Intermediate

This compound is not typically involved in direct biological signaling pathways but serves as a crucial building block in the synthesis of pharmacologically active compounds. Its structure is a key component of several antimalarial drugs and other therapeutic agents.

Synthetic Pathway Diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_derivatives Pharmacologically Active Derivatives m_chloroaniline m-Chloroaniline CHQA 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid m_chloroaniline->CHQA Multi-step Synthesis diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->CHQA Multi-step Synthesis Antimalarials Antimalarials CHQA->Antimalarials Further Derivatization Kinase_Inhibitors Kinase Inhibitors CHQA->Kinase_Inhibitors Other_APIs Other APIs CHQA->Other_APIs

Caption: Role of this compound as a key intermediate.

References

Application Notes and Protocols: 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthesis protocols, and key chemical properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antimalarial drug Chloroquine.[1][2][3]

Overview of Synthetic Pathways

The primary and most well-documented method for synthesizing this compound is the Gould-Jacobs reaction .[4][5][6] This multi-step process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization, saponification, and finally decarboxylation to yield the quinoline core.

Gould-Jacobs Reaction Pathway

The overall reaction scheme for the synthesis of 7-Chloro-4-hydroxyquinoline, with this compound as a key intermediate, is depicted below.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation m_chloroaniline m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m_chloroaniline->intermediate1 + emme Diethyl ethoxymethylenemalonate emme->intermediate1 intermediate2 Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate intermediate1->intermediate2 Heat (e.g., Dowtherm A) target_acid 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid intermediate2->target_acid NaOH, H₂O, Reflux final_product 7-Chloro-4-hydroxyquinoline target_acid->final_product Heat

Caption: Overall synthetic pathway via the Gould-Jacobs reaction.

Detailed Reaction Mechanisms

Gould-Jacobs Cyclization Mechanism

The core of the synthesis is the thermal cyclization of the condensation product. This step proceeds via a 6-electron cyclization process.

Gould_Jacobs_Mechanism start Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate transition_state 6-Electron Cyclization (Transition State) start->transition_state Heat intermediate Cyclized Intermediate transition_state->intermediate product Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate intermediate->product - EtOH tautomer Keto-Enol Tautomerism product->tautomer enol_form Enol Form tautomer->enol_form Enol keto_form Keto Form (major) tautomer->keto_form Keto

Caption: Mechanism of the Gould-Jacobs cyclization.

The reaction begins with a nucleophilic attack from the aniline nitrogen onto one of the ester carbonyl groups, followed by the elimination of ethanol to form the condensation product.[4][6] The subsequent application of heat induces a 6-electron electrocyclic reaction, forming the quinoline ring system.[4] The resulting product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, 4-hydroxyquinoline.

Decarboxylation Mechanism

The decarboxylation of this compound to 7-Chloro-4-hydroxyquinoline is a key final step. As a β-keto acid analog (due to the vinylogous relationship), it undergoes thermal decarboxylation through a cyclic transition state.

Decarboxylation_Mechanism start 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Keto form) transition_state 6-membered Cyclic Transition State start->transition_state Heat enol_intermediate Enol Intermediate transition_state->enol_intermediate co2 CO₂ transition_state->co2 product 7-Chloro-4-hydroxyquinoline enol_intermediate->product Tautomerization

Caption: Mechanism of thermal decarboxylation.

Upon heating, the carboxylic acid proton is transferred to the carbonyl oxygen at the 4-position through a six-membered ring transition state. This facilitates the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form of 7-Chloro-4-hydroxyquinoline.

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs synthesis and can be adapted for the specific preparation of this compound.[7]

Protocol 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

Objective: To synthesize the initial condensation product.

Materials:

  • m-Chloroaniline

  • Ethyl ethoxymethylenemalonate

  • Round-bottomed flask

  • Heating mantle/steam bath

Procedure:

  • In a 500-mL round-bottomed flask, combine m-chloroaniline (1.0 mole, 127.5 g) and ethyl ethoxymethylenemalonate (1.1 moles, 233 g).

  • Add a few boiling chips to the mixture.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step without further purification.

Protocol 2: Synthesis of this compound

Objective: To perform the thermal cyclization and subsequent saponification to yield the target acid.

Materials:

  • Product from Protocol 3.1

  • Dowtherm A (high-temperature heat transfer fluid)

  • Skellysolve B (or similar nonpolar solvent for washing)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • 5-L round-bottomed flask with an air condenser

  • Filtration apparatus

Procedure:

  • Cyclization: In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

  • Carefully pour the warm product from Protocol 3.1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. A significant portion of the cyclized ester will crystallize.

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

  • Saponification: Transfer the air-dried filter cake to a flask containing 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture. If any oil is present, separate the aqueous solution.

  • Acidification: Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • The this compound will precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the product. The expected yield is in the range of 85-98%.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

StepReactant 1 (molar eq.)Reactant 2 (molar eq.)Solvent/MediumTemperatureTimeYield (%)Reference
Condensationm-Chloroaniline (1.0)Diethyl ethoxymethylenemalonate (1.1)NeatSteam Bath1 hr~Quantitative[7]
Cyclization & SaponificationIntermediate (1.0)NaOH (excess)Dowtherm A, WaterBoiling, Reflux1-2 hrs85 - 98[7]

Further Reactions of the Carboxylic Acid

This compound is a versatile intermediate. Beyond its decarboxylation, it can undergo other reactions typical of carboxylic acids and quinolones.

Decarboxylation to 7-Chloro-4-hydroxyquinoline

Procedure:

  • Suspend the dry this compound in Dowtherm A in a flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to aid in the removal of any residual water. This will result in a clear, light-brown solution of 7-chloro-4-hydroxyquinoline.[7]

Conversion to 4,7-dichloroquinoline

This is a crucial step in the synthesis of Chloroquine.

Procedure:

  • Cool the solution of 7-chloro-4-hydroxyquinoline in Dowtherm A to room temperature.

  • Add phosphorus oxychloride (POCl₃).

  • Raise the temperature to 135–140°C and stir for 1 hour.[7]

  • Work-up involves carefully pouring the reaction mixture into a separatory funnel and washing with acid to isolate the 4,7-dichloroquinoline.

Further_Reactions_Workflow cluster_decarbox Decarboxylation cluster_chloro Chlorination start 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid decarbox_product 7-Chloro-4-hydroxyquinoline start->decarbox_product Heat in Dowtherm A chloro_product 4,7-Dichloroquinoline decarbox_product->chloro_product POCl₃, Heat

Caption: Workflow for subsequent reactions.

These protocols and mechanistic insights provide a foundational understanding for researchers working with this compound, enabling its effective use in synthetic and medicinal chemistry applications.

References

Application Notes and Protocols for the Purification of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antimalarial drug Chloroquine, and also serves as a building block for dyestuffs.[1][2][3] The purity of this compound is critical for its subsequent applications, necessitating effective purification protocols. This document provides detailed methodologies for the purification of this compound, focusing on techniques described in the scientific literature.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and executing purification protocols, particularly for methods such as recrystallization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₃[1][4]
Molecular Weight223.61 g/mol [4]
Melting Point~250 °C (decomposes)[5][6]
AppearancePowder or liquid[4]
SolubilityDMSO (Slightly), Methanol (Slightly)[5]
StorageRoom Temperature, Sealed in dry conditions[4][5]

Purification Protocols

Two primary methods for the purification of crude this compound are detailed below: Purification following synthesis by cyclization and saponification, and purification by recrystallization.

Protocol 1: Purification Following Synthesis

This protocol is adapted from a procedure described in Organic Syntheses and involves purification of the crude product obtained from the cyclization of ethyl α-carbethoxy-β-m-chloroanilinoacrylate followed by saponification.[7]

Experimental Protocol
  • Initial Wash of Crude Product:

    • Following the cyclization reaction in Dowtherm A, cool the reaction mixture.

    • Filter the crude crystalline product.

    • Wash the filter cake with two 400 mL portions of Skellysolve B (b.p. 61–70°C) to remove the majority of colored impurities.[7]

    • Air-dry the filter cake.[7]

  • Saponification:

    • In a suitable flask, mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide.[7]

    • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.[7]

  • Isolation of the Purified Acid:

    • Cool the saponification mixture.

    • Separate the aqueous solution from any undissolved oil that may be present.[7]

    • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL of 38% HCl) or 10% sulfuric acid.[7]

    • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.[7]

    • Wash the collected solid thoroughly with water.[7]

    • Dry the purified product. The expected yield is 190–220 g (85–98%).[7]

Workflow Diagram

Purification_Following_Synthesis Crude Crude Product (from cyclization) Wash Wash with Skellysolve B Crude->Wash Saponification Saponification (10% NaOH, reflux) Wash->Saponification Acidification Acidification (HCl or H2SO4) Saponification->Acidification Filtration Filtration and Washing with Water Acidification->Filtration Pure Purified Product Filtration->Pure

Caption: Workflow for the purification of this compound post-synthesis.

Protocol 2: Purification by Recrystallization

This protocol is based on a method described in a patent for the preparation of 4,7-dichloroquinoline, where this compound is an intermediate.[8] This method is suitable for purifying the commercially available compound or the product obtained from various synthetic routes.

Experimental Protocol
  • Dissolution:

    • Dissolve the crude this compound in dehydrated alcohol.

    • Heat the mixture to facilitate dissolution.

  • Hot Filtration:

    • Filter the hot solution to remove any insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath may be used to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold dehydrated alcohol.

    • Dry the purified crystals under vacuum.

Quantitative Data

Table 2: Recrystallization of an Intermediate in a Related Synthesis

ParameterValueSource
Starting MaterialCrude 4,7-dichloroquinoline[8]
SolventDehydrated Alcohol[8]
Final Purity99.3%[8]
Yield90%[8]

Note: This data is for a downstream product, but the recrystallization protocol is analogous and demonstrates the potential for achieving high purity.

Workflow Diagram

Purification_by_Recrystallization Crude Crude Product Dissolution Dissolve in Hot Dehydrated Alcohol Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Cooling Cooling and Crystallization HotFiltration->Cooling SuctionFiltration Suction Filtration Cooling->SuctionFiltration Pure Purified Crystalline Product SuctionFiltration->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The protocols outlined in this document provide effective methods for the purification of this compound. The choice of method will depend on the nature and quantity of impurities present in the crude material. The post-synthesis purification protocol is well-suited for removing by-products from the specified reaction, while recrystallization is a more general method for achieving high purity. For optimal results, it is recommended to perform small-scale trials to determine the most suitable solvent and conditions for recrystallization.

References

Applications of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. Its rigid bicyclic structure, coupled with the presence of key functional groups—a chlorine atom, a hydroxyl group, and a carboxylic acid moiety—provides a unique framework for developing compounds with a wide array of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for medicinal chemistry applications, with a focus on its use in developing anticancer, antiviral, and anti-inflammatory agents.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure has been modified to generate compounds that inhibit cellular respiration and exhibit potent antiproliferative activity against various cancer cell lines.

Inhibition of Cellular Respiration

A series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been synthesized and evaluated for their ability to inhibit the respiration of Ehrlich ascites cells. This inhibition is a key mechanism for inducing cancer cell death, as it disrupts the energy metabolism of rapidly proliferating tumor cells.

Quantitative Data:

Compound (7-substituent)Inhibition of Cellular Respiration (I50, M)Inhibition of Malate Dehydrogenase (I50, M)
H4.5 x 10⁻⁵>1.0 x 10⁻³
F2.5 x 10⁻⁵>1.0 x 10⁻³
Cl1.8 x 10⁻⁵8.0 x 10⁻⁴
Br1.5 x 10⁻⁵6.0 x 10⁻⁴
I1.2 x 10⁻⁵5.0 x 10⁻⁴
CH₃3.0 x 10⁻⁵>1.0 x 10⁻³
OCH₃5.0 x 10⁻⁵>1.0 x 10⁻³
NO₂1.0 x 10⁻⁵3.0 x 10⁻⁴
Antiproliferative Activity of 7-Chloro-4-aminoquinoline-Benzimidazole Hybrids

Molecular hybridization of the 7-chloroquinoline scaffold with benzimidazole moieties has yielded potent antiproliferative agents. These hybrid molecules have been tested against a panel of cancer cell lines, demonstrating significant cytotoxic effects.[1][2]

Quantitative Data:

CompoundCell LineGI₅₀ (µM)[2]
5d Raji (lymphoma)4.3
HuT78 (lymphoma)0.4
CCRF-CEM (leukemia)8.2
THP-1 (leukemia)0.6
5e Raji (lymphoma)5.1
HuT78 (lymphoma)0.5
CCRF-CEM (leukemia)7.9
THP-1 (leukemia)0.7
Experimental Protocols

A general method for the synthesis of these derivatives involves the Gould-Jacobs reaction.

Protocol:

  • React the appropriately substituted m-chloroaniline with diethyl ethoxymethylenemalonate to form the corresponding anilinomethylenemalonate.

  • Heat the anilinomethylenemalonate in a high-boiling point solvent (e.g., Dowtherm A) to effect cyclization to the ethyl 7-substituted-4-hydroxyquinoline-3-carboxylate.

  • Saponify the resulting ester using aqueous sodium hydroxide.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 7-substituted-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

sub_aniline Substituted m-chloroaniline anilino Anilinomethylenemalonate intermediate sub_aniline->anilino Reaction emme Diethyl ethoxymethylenemalonate emme->anilino ester Ethyl 7-substituted-4- hydroxyquinoline-3-carboxylate anilino->ester Cyclization (Heat) acid 7-Substituted-4-hydroxyquinoline- 3-carboxylic acid ester->acid Saponification (NaOH)

Synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids.

Protocol:

  • Prepare a suspension of Ehrlich ascites cells in a suitable buffer (e.g., Krebs-Ringer phosphate buffer).

  • Add the test compound (dissolved in a suitable solvent like DMSO) to the cell suspension at various concentrations.

  • Incubate the mixture at 37°C in a respirometer.

  • Measure the rate of oxygen consumption over time using an oxygen electrode.

  • Calculate the percentage inhibition of respiration at each compound concentration and determine the I₅₀ value.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[3]

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[3]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.[2]

Antiviral Applications

The this compound scaffold has also been explored for the development of antiviral agents, particularly against herpesviruses.

Inhibition of Herpesvirus Polymerase

Derivatives of 4-hydroxyquinoline-3-carboxamide have been identified as a novel class of herpesvirus polymerase inhibitors.[4] These compounds exhibit broad-spectrum activity against several human herpesviruses.

Quantitative Data:

CompoundVirusIC₅₀ (µM)[4]
PNU-181128 HCMV0.3
HSV-11.2
VZV0.1
PNU-181465 HCMV0.2
HSV-10.8
VZV0.05
Experimental Protocols

Protocol:

  • Seed host cells (e.g., human foreskin fibroblasts for HCMV) in multi-well plates and grow to confluence.

  • Infect the cell monolayers with a known amount of virus.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells, and count the number of plaques.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.

start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect with Virus seed_cells->infect_cells adsorb Adsorption (1 hr) infect_cells->adsorb remove_inoculum Remove Inoculum adsorb->remove_inoculum add_overlay Add Compound Overlay remove_inoculum->add_overlay incubate Incubate add_overlay->incubate fix_stain Fix and Stain incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate Calculate IC50 count_plaques->calculate end End calculate->end

Plaque reduction assay workflow.

Anti-inflammatory Applications

The quinoline scaffold is present in several compounds with anti-inflammatory properties. Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, including the inhibition of pro-inflammatory cytokines like TNF-α.

Inhibition of TNF-α Production

Chloroquine, a well-known derivative of the 7-chloroquinoline core, has been shown to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytes/macrophages.[5] This effect is attributed to the blockade of the conversion of the cell-associated TNF-α precursor to its mature, soluble form.

Experimental Protocols

Protocol:

  • Culture human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in appropriate media.

  • Differentiate monocytes into macrophages using agents like PMA (phorbol 12-myristate 13-acetate).

  • Pre-incubate the macrophages with various concentrations of the test compound for a specified time.

  • Stimulate the cells with LPS to induce the production of TNF-α.

  • After an incubation period, collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage inhibition of TNF-α production and determine the IC₅₀ value.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA Transcription TNF_gene TNF-α Gene pro_TNF pro-TNF-α TNF_mRNA->pro_TNF Translation soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF Cleavage TACE TACE Compound 7-Chloroquinoline Derivative Compound->TACE Inhibits

Inhibition of TNF-α production signaling pathway.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

experimental procedures involving 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a versatile intermediate in the synthesis of pharmaceuticals and dyestuffs.[1] This document details its synthesis, its role as an inhibitor of cellular respiration and malate dehydrogenase, and provides detailed protocols for relevant assays.

Biological Activity

This compound belongs to a class of compounds that have been identified as inhibitors of cellular respiration. Specifically, these compounds have been shown to inhibit the enzyme malate dehydrogenase, a key component of the tricarboxylic acid (TCA) cycle.[2][3] Inhibition of this enzyme disrupts cellular energy metabolism, which is a target for therapeutic intervention, particularly in oncology. Studies have evaluated the ability of 7-substituted 4-hydroxyquinoline-3-carboxylic acids to inhibit the respiration of Ehrlich ascites cells.[3]

While the inhibitory activity of this class of compounds is established, specific quantitative data such as IC50 values for this compound were not explicitly found in the reviewed literature. However, the provided protocols will enable researchers to determine these parameters.

Data Presentation

As specific quantitative inhibition data for this compound was not available in the search results, a comparative data table cannot be provided. Researchers are encouraged to use the protocols herein to generate such data.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is adapted from established organic synthesis procedures.[4] The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinoline derivatives.[5]

Materials:

  • m-Chloroaniline

  • Ethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling point solvent)

  • Skellysolve B (or other suitable non-polar solvent for washing)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

Procedure:

Step A: Formation of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step B: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

  • Carefully pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. A significant portion of the cyclized product will crystallize out of the solution.

  • Cool the mixture and filter to collect the crystalline product.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

Step C: Saponification to this compound

  • Mix the air-dried filter cake from Step B with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture. If any oil is present, separate the aqueous solution.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL) or 10% sulfuric acid.

  • Collect the precipitated this compound by filtration.

  • Wash the product thoroughly with water and air-dry. The expected yield is 190–220 g (85–98%).[4]

G cluster_synthesis Synthesis Workflow m_chloroaniline m-Chloroaniline intermediate_acrylate Ethyl α-carbethoxy-β-m- chloroanilinoacrylate m_chloroaniline->intermediate_acrylate Condensation (Steam Bath, 1 hr) ethyl_ethoxymethylene Ethyl ethoxymethylenemalonate ethyl_ethoxymethylene->intermediate_acrylate cyclization_product Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate intermediate_acrylate->cyclization_product Cyclization (Dowtherm A, boiling, 1 hr) final_product 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid cyclization_product->final_product Saponification (NaOH) & Acidification (HCl)

Caption: Synthesis of this compound.

Malate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the oxidation of NADH to NAD+. An inhibitor will decrease the rate of this reaction.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Malate Dehydrogenase (MDH) enzyme solution

  • 0.1 M Phosphate buffer, pH 7.4

  • 0.006 M Oxaloacetic acid, freshly prepared in 0.1 M phosphate buffer, pH 7.4 (keep on ice)

  • NADH solution (analytical grade)

  • This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO, ensuring final solvent concentration does not affect enzyme activity)

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.

  • Prepare a reaction mixture in a cuvette containing:

    • 0.1 M Phosphate buffer, pH 7.4

    • NADH solution

    • Test inhibitor at various concentrations (include a vehicle control).

  • Incubate the cuvettes in the spectrophotometer for 3-4 minutes to achieve temperature equilibration and establish a blank rate.

  • Initiate the reaction by adding a pre-determined amount of diluted MDH enzyme solution to the cuvette.

  • Immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/minute) from the initial linear portion of the curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

G cluster_assay Malate Dehydrogenase Inhibition Assay Workflow prepare_reagents Prepare Reagents (Buffer, NADH, Oxaloacetate, Inhibitor) prepare_reaction_mix Prepare Reaction Mixture in Cuvette (Buffer, NADH, Inhibitor) prepare_reagents->prepare_reaction_mix equilibrate Equilibrate at 25°C prepare_reaction_mix->equilibrate add_enzyme Add Malate Dehydrogenase equilibrate->add_enzyme measure_absorbance Measure Absorbance at 340 nm (Rate of NADH oxidation) add_enzyme->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis

Caption: Workflow for Malate Dehydrogenase Inhibition Assay.

Inhibition of Cellular Respiration Assay (Ehrlich Ascites Cells)

This assay measures the effect of the test compound on the oxygen consumption rate of tumor cells.

Materials:

  • Ehrlich ascites tumor cells

  • Respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)

  • Incubation medium (e.g., RPMI or DMEM without serum)

  • This compound (test inhibitor)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Harvest Ehrlich ascites cells and wash them with the incubation medium.

  • Resuspend the cells in fresh incubation medium to a known concentration.

  • Add a specific volume of the cell suspension to the respirometer chamber.

  • Allow the cells to equilibrate and establish a basal oxygen consumption rate (OCR).

  • Inject the test inhibitor at various concentrations into the chamber.

  • Monitor the OCR in real-time to determine the effect of the inhibitor.

  • Calculate the percent inhibition of cellular respiration compared to the vehicle control.

Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of malate dehydrogenase, a critical enzyme in the Tricarboxylic Acid (TCA) Cycle, which is a central pathway in cellular respiration.

G cluster_pathway Inhibition of Cellular Respiration Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA Inhibitor 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH MDH->Oxaloacetate ETC Electron Transport Chain & ATP Production MDH->ETC NADH Production

Caption: Inhibition of Malate Dehydrogenase in the TCA Cycle.

References

Application Notes and Protocols: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a versatile building block in the development of pharmacologically active compounds. This document outlines its application in the synthesis of kinase inhibitors and antimalarial agents, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic workflows.

Introduction

This compound is a key heterocyclic intermediate widely employed in organic synthesis.[1][2] Its rigid quinoline scaffold, substituted with a reactive carboxylic acid and a strategic chloro group, makes it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[3] The 4-hydroxy group can be readily converted to a chloro substituent, providing a site for nucleophilic substitution, while the carboxylic acid moiety allows for the introduction of various side chains through amide bond formation. These features have been exploited in the development of potent inhibitors of protein kinases and novel antimalarial drugs.[2]

Synthetic Applications

Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[2] Specifically, compounds derived from this scaffold have been identified as inhibitors of Casein Kinase 2 (CK2) and proto-oncogene tyrosine-protein kinase Src (c-Src).[2]

a. Casein Kinase 2 (CK2) Inhibitors:

Substituted 3-quinoline carboxylic acids have been identified as potent inhibitors of CK2, a serine/threonine kinase involved in cell growth, proliferation, and survival.[2] Inhibition of CK2 is a promising strategy for cancer therapy. The general synthetic approach involves the modification of the carboxylic acid group to introduce pharmacophores that can interact with the ATP-binding site of the kinase.

b. c-Src Kinase Inhibitors:

The 4-anilinoquinoline scaffold, accessible from this compound, is a known pharmacophore for c-Src kinase inhibitors. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, differentiation, and migration. Dysregulation of c-Src is implicated in the progression of several cancers.

Synthesis of Antimalarial Agents

The 7-chloroquinoline core is the cornerstone of several widely used antimalarial drugs, including chloroquine and hydroxychloroquine.[4] this compound serves as a crucial precursor for the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of these drugs.[4][5] The synthetic strategy involves the decarboxylation and subsequent chlorination of the 4-hydroxy group.

Data Presentation

Table 1: Synthesis of this compound and Derivatives
StepProductReagents and ConditionsYield (%)Reference
1Ethyl α-carbethoxy-β-(m-chloroanilino)acrylatem-chloroaniline, ethyl ethoxymethylenemalonate, steam bath, 1hQuantitative[5]
2Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateEthyl α-carbethoxy-β-(m-chloroanilino)acrylate, Dowtherm A, vigorous boiling, 1h85-98[5]
3This compoundSaponification of the ethyl ester with 10% aq. NaOH, reflux, 1h, followed by acidification85-98[5]
47-Chloro-4-quinolinolThis compound, Dowtherm A, boil, 1hNot specified[5]
54,7-Dichloroquinoline7-Chloro-4-quinolinol, phosphorus oxychloride, 135-140°C, 1h55-60 (from m-chloroaniline)[5]
Table 2: Biological Activity of 7-Chloroquinoline Derivatives
CompoundTargetCell Line/OrganismIC50 (µM)Reference
2-Aminoquinoline-3-carboxylic acid derivativeProtein Kinase CK2-0.65 - 18.2[2]
Tetrazolo-quinoline-4-carboxylic acid derivativeProtein Kinase CK2-0.65 - 18.2[2]
7-Chloroquinoline derivative 9P. falciparum-11.92[6]
7-Chloroquinoline derivative 3HCT-116 (Colon Carcinoma)-23.39[6]
7-Chloroquinoline derivative 9HCT-116 (Colon Carcinoma)-21.41[6]

Experimental Protocols

Protocol 1: Synthesis of this compound[6]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • To a 500-mL round-bottomed flask, add m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • The warm product is used directly in the next step without purification.

Step 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and subsequent saponification

  • In a 5-L round-bottomed flask equipped with an air condenser, heat Dowtherm A (1 L) to vigorous boiling.

  • Pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product crystallizes.

  • Cool the mixture, filter, and wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

  • Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.

  • Cool the saponification mixture and separate the aqueous solution from any oil.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approx. 270 mL).

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

  • The yield of the dried acid is 190–220 g (85–98%).

Protocol 2: Synthesis of 4,7-Dichloroquinoline from this compound[6]

Step 1: Decarboxylation to 7-Chloro-4-quinolinol

  • Suspend the air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid from Protocol 1 in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to assist in the removal of water.

Step 2: Chlorination to 4,7-Dichloroquinoline

  • Cool the clear, light-brown solution from Step 1 to room temperature.

  • Add phosphorus oxychloride (90 mL, 150 g, 0.98 mole).

  • Raise the temperature to 135–140°C and stir the mixture for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add it to the separatory funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the product by filtration.

Protocol 3: General Procedure for Amide Coupling of this compound (Representative Protocol)

This protocol is a general representation of an amide coupling reaction and may require optimization for specific amines.

Step 1: Activation of the Carboxylic Acid

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.1 equivalents).

  • Add a non-nucleophilic base such as DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

Step 2: Amine Coupling

  • Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Workflow Diagrams

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) c_Src c-Src RTK->c_Src Integrins Integrins Integrins->c_Src GPCR GPCRs GPCR->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Ras Ras c_Src->Ras Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Survival MAPK->Proliferation Angiogenesis Angiogenesis Inhibitor 7-Chloroquinoline Derivative (c-Src Inhibitor) Inhibitor->c_Src

Caption: c-Src Signaling Pathway and Inhibition.

CK2_Signaling_Pathway CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NF_kappaB NF-κB Pathway CK2->NF_kappaB Activates Wnt_beta_catenin Wnt/β-catenin Pathway CK2->Wnt_beta_catenin Activates Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis (Inhibition) PI3K_Akt->Apoptosis NF_kappaB->Proliferation NF_kappaB->Apoptosis Cell_Cycle Cell Cycle Progression Wnt_beta_catenin->Cell_Cycle Wnt_beta_catenin->Proliferation Inhibitor 7-Chloroquinoline Derivative (CK2 Inhibitor) Inhibitor->CK2

Caption: CK2 Signaling Pathway and Inhibition.

Synthetic_Workflow Start 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid Step1 Chlorination of 4-OH group (e.g., POCl3) Start->Step1 Step2b Decarboxylation & Nucleophilic Substitution (at C4) Start->Step2b Intermediate1 4,7-Dichloroquinoline- 3-carboxylic acid Step1->Intermediate1 Step2a Amide Coupling (various amines) Intermediate1->Step2a Product1 Kinase Inhibitor Precursors Step2a->Product1 Step3 Further Functionalization Product1->Step3 Product2 Antimalarial Analogs Step2b->Product2 Product2->Step3 Final_Products Diverse Bioactive Molecules Step3->Final_Products

Caption: Synthetic workflow from the core scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the production of various pharmaceuticals, including chloroquine.[1][2] The described method is adapted from a well-established procedure known for its scalability and has been utilized in the production of substantial quantities of related compounds.[3]

Overview of the Synthetic Pathway

The synthesis is a two-step process commencing with the reaction of m-chloroaniline and diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperature to yield the ethyl ester of this compound. Subsequent saponification of the ester furnishes the desired this compound.[1][3]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Saponification start m-Chloroaniline + Diethyl Ethoxymethylenemalonate reaction1 Heat on Steam Bath (1 hour) start->reaction1 product1 Ethyl α-carbethoxy- β-m-chloroanilinoacrylate reaction1->product1 product1_input Crude Product from Step 1 product1->product1_input Pour into boiling Dowtherm A cyclization Heat in Dowtherm A (1 hour, vigorous boiling) product1_input->cyclization intermediate Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate cyclization->intermediate saponification Reflux with 10% NaOH (approx. 1 hour) intermediate->saponification acidification Acidify with HCl or H2SO4 saponification->acidification final_product 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid acidification->final_product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data

Reactant/ProductMolar Mass ( g/mol )Quantity (moles)Mass (g)Volume (mL)Yield (%)
m-Chloroaniline127.571.0127.5--
Diethyl ethoxymethylenemalonate216.231.1233--
This compound223.61-190-220-85-98

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [3]

  • Reaction Setup: In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate. Add a few boiling chips to the mixture.

  • Heating: Heat the mixture on a steam bath for 1 hour. Allow the ethanol that evolves during the reaction to escape.

  • Product: The resulting warm product is used directly in the next step without further purification.

Step 2: Synthesis of this compound [3]

  • Cyclization Setup: In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Addition: Carefully pour the crude product from Step 1 through the condenser into the boiling Dowtherm A.

  • Heating: Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

  • Cooling and Filtration: Cool the reaction mixture and filter to collect the solid product.

  • Washing: Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

  • Saponification:

    • Transfer the air-dried filter cake to a flask containing 1 L of 10% aqueous sodium hydroxide.

    • Reflux the mixture vigorously until all the solid ester has dissolved (approximately 1 hour).

  • Workup:

    • Cool the saponification mixture. If any oil is present, separate the aqueous solution.

    • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL of 38% acid) or 10% sulfuric acid.

  • Isolation:

    • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

    • Wash the product thoroughly with water.

  • Drying: The final product can be air-dried. The expected yield is 190–220 g (85–98%). The reported melting point is approximately 266°C with effervescence.[3]

Notes

  • Safety Precautions: This procedure involves high temperatures and corrosive reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

  • Dowtherm A: This is a high-temperature heat transfer fluid. Care should be taken when handling it at elevated temperatures.

  • Skellysolve B: This is a petroleum ether solvent. It is flammable and should be handled with care.

  • The procedure has been successfully applied to large-scale preparations.[3]

  • The purity of the final product can be assessed by standard analytical techniques such as melting point determination and spectroscopy. A purity of at least 97% is generally expected for use as a pharmaceutical intermediate.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization, and subsequent hydrolysis of the resulting ester to form the desired carboxylic acid.[1]

Q2: What are the critical steps in the Gould-Jacobs synthesis of this compound?

A2: The synthesis involves three main stages, each critical for the overall yield and purity:

  • Condensation: The reaction of m-chloroaniline with diethyl ethoxymethylenemalonate to form an intermediate.[3]

  • Thermal Cyclization: Heating the intermediate at high temperatures to form the quinoline ring system. This is often the most yield-defining step.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product using a base, followed by acidification.[3][4]

Q3: What kind of yields can be expected for this synthesis?

A3: With proper optimization and execution, the overall yield for the formation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid can be quite high, typically in the range of 85-98%.[3] However, yields can be significantly lower if reaction conditions are not optimal.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Condensation Step
  • Question: My initial condensation reaction between m-chloroaniline and diethyl ethoxymethylenemalonate is giving a low yield of the anilinomethylenemalonate intermediate. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction is typically heated on a steam bath for about an hour to allow the ethanol byproduct to escape.[3] Ensure the temperature is adequate and the reaction time is sufficient.

    • Reagent Quality: The purity of both m-chloroaniline and diethyl ethoxymethylenemalonate is crucial. Impurities can lead to side reactions and lower yields. Use freshly distilled or high-purity reagents.

    • Stoichiometry: A slight excess (around 1.1 moles) of diethyl ethoxymethylenemalonate is often used to ensure the complete conversion of the aniline.[3]

Issue 2: Poor Yield or Product Degradation during Thermal Cyclization
  • Question: The high-temperature cyclization step is resulting in a dark, tarry product with a very low yield of the desired ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. What is going wrong?

  • Answer:

    • Incorrect Temperature: The cyclization requires very high temperatures, typically achieved by using a high-boiling solvent like Dowtherm A (boiling point ~257°C).[3][5] If the temperature is too low, the reaction will be incomplete. If it is too high or heating is prolonged, it can lead to product degradation.

    • Inefficient Heat Transfer: Ensure uniform heating of the reaction mixture. Vigorous boiling of the solvent is necessary for efficient heat transfer and to maintain the required reaction temperature.[3]

    • Atmosphere Control: While not always mandatory, performing the cyclization under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that lead to colored impurities.

Issue 3: Incomplete Saponification of the Ester
  • Question: After the saponification step with sodium hydroxide, I still see some of the starting ester in my crude product. How can I ensure complete hydrolysis?

  • Answer:

    • Insufficient Reaction Time or Temperature: The hydrolysis of the ester typically requires refluxing with a 10% aqueous sodium hydroxide solution until all the solid ester has dissolved, which can take about an hour.[3]

    • Inadequate Mixing: Ensure vigorous stirring or refluxing to maintain good contact between the aqueous base and the organic ester, which may have limited solubility.

    • Base Concentration and Amount: Use a sufficient excess of sodium hydroxide to drive the reaction to completion. The concentration of the base is also important for the reaction rate.

Issue 4: Product Purity Issues (Discoloration)
  • Question: My final this compound product is off-white or yellowish instead of white. How can I improve the purity?

  • Answer:

    • Washing of Intermediate: After the cyclization step, the crude ester should be washed with a non-polar solvent like Skellysolve B or hexane to remove colored impurities and residual high-boiling solvent.[3]

    • Proper Acidification: During the final precipitation, add the acid slowly and ensure the pH is correct (acidic to Congo red paper) to fully precipitate the carboxylic acid and not any basic impurities.[3]

    • Recrystallization: If the final product is still impure, consider recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis based on established protocols.

StepParameterValue/ConditionExpected YieldReference
Condensation Reactant Ratio (m-chloroaniline : diethyl ethoxymethylenemalonate)1.0 : 1.1 moles-[3]
TemperatureSteam Bath-[3]
Reaction Time1 hour-[3]
Cyclization SolventDowtherm AUp to 95%[5]
TemperatureVigorous Boiling (~257°C)-[3]
Reaction Time1 hour-[3]
Saponification Reagent10% Aqueous NaOH-[3]
TemperatureReflux-[3]
Reaction Time~1 hour (until solid dissolves)-[3]
Overall Final Product This compound 85-98% [3]

Experimental Protocol

This protocol is based on the Gould-Jacobs reaction for the synthesis of this compound.

Step 1: Condensation - Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-ml round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.

  • Add a few boiling chips to the mixture.

  • Heat the flask on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step without purification.

Step 2: Thermal Cyclization

  • In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil.

  • Carefully pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating at a vigorous boil for 1 hour. A significant amount of the cyclized product will crystallize out of the solution during this time.

  • Cool the mixture to room temperature.

  • Filter the mixture and wash the collected solid with two 400-ml portions of a non-polar solvent (e.g., hexane or Skellysolve B) to remove impurities.

Step 3: Saponification and Acidification

  • Transfer the air-dried solid from Step 2 to a flask with 1 liter of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid has dissolved.

  • Cool the resulting solution. If any oil is present, separate the aqueous layer.

  • Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and air-dry. The expected yield is 190–220 g (85–98%).[3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Precipitation A m-Chloroaniline + Diethyl Ethoxymethylenemalonate B Heat on Steam Bath (1 hour) A->B C Anilinoacrylate Intermediate B->C D Intermediate in boiling Dowtherm A C->D Pour into solvent E Heat at ~257°C (1 hour) D->E F Crude Ethyl Ester (Solid) E->F G Crude Ester + 10% NaOH (aq) F->G Transfer solid H Reflux (~1 hour) G->H I Sodium Salt in Solution H->I J Acidify with HCl I->J K Final Product (Precipitate) J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Final Yield Step Which step shows low yield? Start->Step Condensation Condensation Step->Condensation Step 1 Cyclization Cyclization Step->Cyclization Step 2 Hydrolysis Hydrolysis Step->Hydrolysis Step 3 Cond_Check1 Check Reagent Purity & Stoichiometry Condensation->Cond_Check1 Cond_Check2 Ensure Adequate Heating Time/Temp Condensation->Cond_Check2 Cyc_Check1 Verify Cyclization Temp (Use high-boiling solvent) Cyclization->Cyc_Check1 Cyc_Check2 Check for Degradation (Dark/Tarry Product) Cyclization->Cyc_Check2 Hyd_Check1 Check for undissolved ester after reflux Hydrolysis->Hyd_Check1 Cyc_Sol1 Reduce heating time or use inert atmosphere Cyc_Check2->Cyc_Sol1 Hyd_Sol1 Increase reflux time or ensure vigorous mixing Hyd_Check1->Hyd_Sol1

Caption: Decision tree for troubleshooting low yield in the synthesis process.

References

purification challenges of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: The final product has a persistent yellow or brown color.

  • Possible Cause: The presence of colored impurities, often arising from the high-temperature cyclization step during synthesis.

  • Solution 1: Activated Carbon Treatment.

    • Dissolve the crude product in a suitable solvent (e.g., hot 10% aqueous sodium hydroxide solution).

    • Add a small amount of activated charcoal (approximately 1-2% of the product's weight).

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration to remove the charcoal.

    • Proceed with the acid precipitation as described in the protocols below.

  • Solution 2: Solvent Wash.

    • Before dissolving the crude product for reprecipitation or recrystallization, wash the solid with a non-polar solvent like Skellysolve B (a brand of hexane) to remove colored, non-polar impurities.[1]

Problem 2: The product "oils out" during acid precipitation.

  • Possible Cause: The concentration of the product in the solution is too high, or the solution is being cooled too rapidly, causing the product to separate as a liquid instead of a solid.

  • Solution 1: Slower Cooling and Dilution.

    • Ensure the solution is not supersaturated before cooling. If necessary, add more solvent (water, in the case of acid precipitation) to the hot solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Vigorous stirring during precipitation can also promote the formation of a solid.

  • Solution 2: Scratching the Flask.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Problem 3: The yield of the purified product is low.

  • Possible Cause 1: Incomplete Precipitation.

    • The pH of the solution may not be optimal for complete precipitation. This compound is a carboxylic acid and requires an acidic pH to precipitate from its salt solution.

    • Solution: Ensure the pH is sufficiently acidic (pH 3-4) by adding acid dropwise and checking with a pH meter or pH paper.[2]

  • Possible Cause 2: Product Loss During Transfers and Washing.

    • Solution: Minimize the number of transfers. When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving the product.

  • Possible Cause 3: Incomplete Saponification of the Ester Precursor.

    • If the synthesis involves the hydrolysis of an ester, incomplete reaction will result in the loss of product as the ester will not precipitate under acidic conditions.

    • Solution: Ensure the saponification reaction goes to completion by using sufficient base and refluxing for an adequate amount of time (e.g., until all solid ester has dissolved).[1]

Problem 4: The purity of the product does not improve after purification.

  • Possible Cause: The chosen purification method is not effective for the specific impurities present.

  • Solution 1: Change the Purification Method.

    • If acid-base precipitation is not sufficient, consider recrystallization from an organic solvent or a solvent mixture.

  • Solution 2: Identify the Impurity.

    • Use analytical techniques like TLC, HPLC, or NMR to identify the impurity. This will help in selecting a more appropriate purification strategy. For instance, if the impurity is a starting material, adjusting the stoichiometry of the reaction or the work-up procedure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include:

  • Unreacted starting materials: such as m-chloroaniline and ethyl ethoxymethylenemalonate.

  • Incomplete saponification product: Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Colored byproducts: from the high-temperature cyclization reaction.[1]

  • Isomeric impurities: depending on the synthetic route.

Q2: What is the expected purity of this compound after purification?

A2: Commercially available this compound is typically offered at purities of 97% or 99%.[3] A well-executed laboratory purification should aim for a similar purity level.

Q3: What are suitable recrystallization solvents for this compound?

A3: While a specific solvent system for recrystallization is not widely reported, general principles for carboxylic acids suggest exploring polar solvents. Good starting points for solvent screening would be:

  • Alcohols (e.g., ethanol, isopropanol)

  • Amides (e.g., N,N-dimethylformamide (DMF))

  • Solvent mixtures, such as ethanol/water or DMF/water.

Q4: How can I monitor the purity of my product during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): A relatively quick and simple method to qualitatively assess purity. A suitable mobile phase would need to be developed, likely a mixture of a polar and a non-polar solvent.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for analyzing aromatic carboxylic acids.

  • Melting Point: A sharp melting point close to the literature value (around 250 °C with decomposition) is indicative of high purity.[3][4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a flask, suspend the crude this compound in a 10% aqueous sodium hydroxide solution. Use enough solution to fully dissolve the material upon heating.

  • Decolorization (Optional): If the solution is colored, add activated charcoal (1-2% w/w) and heat the mixture with stirring for 15-30 minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Precipitation: Cool the filtrate and acidify it to a pH of 3-4 using 10% hydrochloric acid or sulfuric acid. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: General Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the product is completely dissolved. Add a small excess of the solvent to prevent premature crystallization.

  • Hot Filtration: If there are any insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

ParameterValueReference
Melting Point~250 °C (with decomposition)[3][4]
Typical Purity (Commercial)97% or 99%[3]
Yield (from a reported synthesis)85-98%[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution_Base Dissolve in Aqueous Base Crude Product->Dissolution_Base Decolorization Decolorize with Activated Charcoal (Optional) Dissolution_Base->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Acidification Acidify to Precipitate Hot_Filtration->Acidification Isolation Filter and Wash Acidification->Isolation Drying Dry Isolation->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Check Check Purity (HPLC, MP, TLC) Pure_Product->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is Purity Acceptable? Start->Check_Purity End Pure Product Check_Purity->End Yes Check_Color Is Product Colored? Check_Purity->Check_Color No Charcoal Use Activated Charcoal Check_Color->Charcoal Yes Check_Yield Is Yield Low? Check_Color->Check_Yield No Charcoal->Start Check_pH Optimize Precipitation pH Check_Yield->Check_pH Yes Recrystallize Attempt Recrystallization Check_Yield->Recrystallize No Check_pH->Start Recrystallize->Start

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the widely used Gould-Jacobs reaction.

Problem 1: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete Condensation Reaction: The initial reaction between m-chloroaniline and diethyl ethoxymethylenemalonate is incomplete.Ensure a slight molar excess (approx. 1.1 moles) of diethyl ethoxymethylenemalonate is used. Heat the mixture on a steam bath for at least one hour to allow for the evolution of ethanol to complete.[1]
Suboptimal Cyclization Temperature: The temperature for the thermal cyclization step is either too low, leading to incomplete reaction, or too high, causing decomposition.The cyclization is typically carried out in a high-boiling solvent like Dowtherm A or diphenyl ether at its boiling point (around 250 °C).[1] Maintain vigorous boiling for approximately one hour. Insufficient heating will result in a lower yield of the cyclized product. Conversely, excessive temperatures or prolonged heating can lead to degradation.
Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid is not complete.Use a sufficient amount of aqueous sodium hydroxide (e.g., 10% solution) and reflux the mixture vigorously until all the solid ester has dissolved, which may take about an hour.[1]
Loss of Product During Workup: The product is lost during filtration or washing steps.Ensure the product has fully precipitated before filtration. Use appropriate solvents for washing; for instance, Skellysolve B can be used to wash the intermediate ester to remove colored impurities.[1] Wash the final carboxylic acid product thoroughly with water to remove any residual acid from the acidification step.

Problem 2: Presence of an Isomeric Impurity in the Final Product

A common side reaction in the Gould-Jacobs synthesis starting from m-chloroaniline is the formation of the undesired 5-chloro-4-hydroxyquinoline-3-carboxylic acid isomer alongside the desired 7-chloro product.[2]

Possible Cause Suggested Solution
Non-regioselective Cyclization: The thermal cyclization of the intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, can occur at either of the two ortho positions relative to the amino group on the aniline ring.The regioselectivity of the cyclization is influenced by the solvent used. While specific quantitative data is limited in the provided search results, it has been noted that changing the high-boiling solvent can affect the isomer ratio. For instance, one study mentioned that switching from diphenyl ether to paraffin oil could invert the ratio of the 5- and 7-chloro isomers.[2] Experimenting with different high-boiling, inert solvents may be necessary to optimize the yield of the desired 7-chloro isomer.
Inadequate Purification: The purification method is not effective at separating the 5- and 7-chloro isomers.Fractional crystallization may be a viable method for separating the isomers, although this can be challenging due to their similar structures. It is often preferable to optimize the reaction conditions to favor the formation of the 7-chloro isomer. The crude product can be purified by washing with solvents like Skellysolve B to remove some impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and well-documented method is the Gould-Jacobs reaction.[3][4] This multi-step synthesis involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting anilinoacrylate, and subsequent saponification of the ester to yield the final carboxylic acid.[1][5]

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are m-chloroaniline and diethyl ethoxymethylenemalonate.[1]

Q3: What is the most significant side reaction to be aware of?

A3: The formation of the 5-chloro-4-hydroxyquinoline-3-carboxylic acid isomer is the most significant side reaction. This occurs because the cyclization of the intermediate derived from m-chloroaniline can proceed at two different positions on the benzene ring.[2]

Q4: How can I minimize the formation of the 5-chloro isomer?

Q5: What are the typical reaction conditions for the cyclization step?

A5: The cyclization is a high-temperature reaction, typically performed by heating the intermediate in a high-boiling solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether) to its boiling point, which is around 250 °C.[1] The reaction is usually heated for about an hour.

Q6: Are there any specific safety precautions I should take?

A6: Yes. The synthesis involves high temperatures and the use of chemicals that should be handled with care. Dowtherm A has a high boiling point and should be heated with an appropriate apparatus like an electric heating mantle.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via the Gould-Jacobs Reaction [1]

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-ml round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips to the mixture.

  • Heat the flask on a steam bath for 1 hour, allowing the ethanol that is formed to evaporate.

  • The resulting warm product is used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

  • In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil (approximately 250 °C).

  • Carefully pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

  • Allow the mixture to cool to room temperature.

  • Filter the solid product and wash it with two 400-ml portions of Skellysolve B to remove colored impurities.

  • Air-dry the filter cake.

Step 3: Saponification to this compound

  • Transfer the air-dried filter cake from Step 2 to a suitable flask and add 1 liter of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for about 1 hour, or until all the solid has dissolved.

  • Cool the resulting solution and separate it from any oil that may be present.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and then dry it. The expected yield is 190–220 g (85–98%).

Visualizations

Gould_Jacobs_Reaction_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification m_chloroaniline m-Chloroaniline intermediate Ethyl α-carbethoxy-β-m- chloroanilinoacrylate m_chloroaniline->intermediate + Heat (Steam Bath) diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate + Heat (Steam Bath) ester_product Ethyl 7-Chloro-4-hydroxyquinoline- 3-carboxylate intermediate->ester_product + High Temp (e.g., Dowtherm A) final_product 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid ester_product->final_product + NaOH, H₂O, Reflux + Acidification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_condensation Incomplete Condensation? check_yield->incomplete_condensation Yes isomer_formation Isomeric Impurity? check_purity->isomer_formation Yes end_product Desired Product check_purity->end_product No improper_cyclization Improper Cyclization? incomplete_condensation->improper_cyclization No solution_condensation Action: - Use excess diethyl ethoxymethylenemalonate - Ensure sufficient heating time incomplete_condensation->solution_condensation Yes incomplete_saponification Incomplete Saponification? improper_cyclization->incomplete_saponification No solution_cyclization Action: - Verify cyclization temperature (ca. 250 °C) - Ensure adequate heating duration improper_cyclization->solution_cyclization Yes solution_saponification Action: - Reflux with NaOH until all solid dissolves incomplete_saponification->solution_saponification Yes solution_isomer Action: - Experiment with different high-boiling solvents  (e.g., diphenyl ether vs. paraffin oil) - Attempt fractional crystallization isomer_formation->solution_isomer Yes

Caption: Troubleshooting workflow for synthesis issues.

Isomer_Formation intermediate Ethyl α-carbethoxy-β-m-chloroanilinoacrylate cyclization Thermal Cyclization intermediate->cyclization path_a Attack at C2 (ortho to NH) cyclization->path_a path_b Attack at C6 (ortho to NH) cyclization->path_b product_7_chloro 7-Chloro Isomer (Desired Product) path_a->product_7_chloro product_5_chloro 5-Chloro Isomer (Side Product) path_b->product_5_chloro

Caption: Regioselectivity in the Gould-Jacobs cyclization step.

References

Technical Support Center: Optimizing Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through the Gould-Jacobs reaction, can present several challenges. This guide addresses specific issues that may be encountered during the experimental process.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product - Incomplete initial condensation of m-chloroaniline and diethyl ethoxymethylenemalonate.- Inefficient thermal cyclization.- Decomposition of the product at high temperatures.- Incomplete saponification of the ester intermediate.- Ensure the initial condensation reaction is heated sufficiently (e.g., on a steam bath for at least one hour) to drive the reaction to completion.[1]- For thermal cyclization, use a high-boiling inert solvent such as Dowtherm A or diphenyl ether to ensure a consistent high temperature (around 250°C) and improve yields.[2]- Optimize the heating time for cyclization; prolonged heating can lead to product degradation.[2][3]- Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[3][4]- Ensure complete saponification by refluxing with a sufficient amount of aqueous sodium hydroxide until all solid ester has dissolved.[1]
Formation of 5-Chloro Isomer - The use of a meta-substituted aniline (m-chloroaniline) can lead to the formation of both the 7-chloro (desired) and 5-chloro (undesired) isomers during the cyclization step.[4]- The choice of solvent during cyclization can influence the isomer ratio. Experiment with different high-boiling solvents (e.g., diphenyl ether vs. paraffin oil) to optimize for the desired 7-chloro isomer.[4]
Dark-Colored Product/Tar Formation - High reaction temperatures and prolonged heating during the cyclization step can lead to the formation of polymeric byproducts and tar.- Wash the crude cyclized product with a non-polar solvent like Skellysolve B or hexane to remove colored impurities before proceeding to the saponification step.[1]- Minimize the heating time during cyclization to what is necessary for the reaction to complete.
Incomplete Saponification - Insufficient base or reaction time for the hydrolysis of the ethyl ester.- Use a 10% aqueous sodium hydroxide solution and reflux vigorously until the solid ester is fully dissolved, which may take about an hour.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.
Difficulty in Product Precipitation - The product may remain dissolved in the reaction mixture if the pH is not optimal or if the solution is not sufficiently cooled.- After saponification, ensure the solution is cooled before acidification.[1]- Acidify the solution with concentrated hydrochloric or sulfuric acid to Congo red paper to ensure complete precipitation of the carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically carried out via the Gould-Jacobs reaction. This multi-step process involves:

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate to form an intermediate, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate.[1]

  • Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C) to induce an intramolecular cyclization, forming ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[2][5]

  • Saponification: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield this compound.[1][5]

Q2: What is the role of a high-boiling solvent in the cyclization step?

A high-boiling solvent, such as Dowtherm A or diphenyl ether, provides a stable medium to reach the high temperatures required for the thermal cyclization (around 250°C).[2] This ensures even heating and can improve the yield of the cyclized product.

Q3: Can microwave synthesis be used to optimize this reaction?

Yes, microwave-assisted synthesis can be a highly effective method for the Gould-Jacobs reaction. It can dramatically reduce reaction times and often leads to improved yields compared to conventional heating methods.[3][4]

Q4: How can I purify the final product?

After acidification, the precipitated this compound can be collected by filtration and washed thoroughly with water to remove any remaining acid and inorganic salts.[1] If further purification is needed, recrystallization from a suitable solvent can be performed.

Q5: Why is the formation of a 5-chloro isomer a concern, and how can it be minimized?

The cyclization of the intermediate from m-chloroaniline can occur at two different positions on the benzene ring, leading to the formation of both 7-chloro and 5-chloro isomers.[4] The 5-chloro isomer is an impurity that can be difficult to separate from the desired product. The ratio of these isomers can be influenced by the solvent used during the cyclization step, so solvent screening is a key optimization parameter.[4]

Data Presentation

Optimization of Microwave-Assisted Cyclization

The following table summarizes the results from a study on the microwave-assisted synthesis of a quinoline derivative, illustrating the impact of temperature and time on product yield.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201012
4300202428
530052247

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. Increasing the temperature from 250°C to 300°C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes at 300°C. An optimal condition was found to be 300°C for 5 minutes.[6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Condensation - Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The warm product from this step is used directly in the next step.

Step 2: Thermal Cyclization - Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

  • Cool the mixture and filter to collect the solid product.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

Step 3: Saponification - this compound

  • Mix the air-dried filter cake from Step 2 with 1 L of 10% aqueous sodium hydroxide in a flask.

  • Reflux the mixture vigorously for about 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture. If any oil is present, separate the aqueous layer.

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL) or 10% sulfuric acid.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

  • Wash the product thoroughly with water and allow it to dry. The expected yield is 190–220 g (85–98%).

Visualizations

Reaction Pathway

G reagent1 m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate reagent1->intermediate1 Condensation (Heat, -EtOH) reagent2 Diethyl Ethoxymethylenemalonate reagent2->intermediate1 intermediate2 Ethyl 7-Chloro-4-hydroxyquinoline- 3-carboxylate intermediate1->intermediate2 Thermal Cyclization (~250°C, -EtOH) product 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid intermediate2->product Saponification (1. NaOH, H₂O 2. H⁺)

Caption: Gould-Jacobs reaction pathway for this compound.

Troubleshooting Workflow

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_condensation Incomplete Condensation? check_yield->incomplete_condensation Yes isomer_formation 5-Chloro Isomer Present? check_purity->isomer_formation Yes end_good Successful Synthesis check_purity->end_good No increase_condensation_time Increase Condensation Time/Temp incomplete_condensation->increase_condensation_time Yes inefficient_cyclization Inefficient Cyclization? incomplete_condensation->inefficient_cyclization No end_bad Further Optimization Needed increase_condensation_time->end_bad optimize_cyclization Optimize Cyclization: - Use high-boiling solvent - Adjust temp/time - Consider microwave inefficient_cyclization->optimize_cyclization Yes incomplete_saponification Incomplete Saponification? inefficient_cyclization->incomplete_saponification No optimize_cyclization->end_bad increase_saponification_time Increase Reflux Time with NaOH incomplete_saponification->increase_saponification_time Yes incomplete_saponification->end_bad No increase_saponification_time->end_bad change_solvent Change Cyclization Solvent isomer_formation->change_solvent Yes tar_formation Tar/Color Impurities? isomer_formation->tar_formation No change_solvent->end_bad wash_crude Wash Crude Cyclized Product with Non-Polar Solvent tar_formation->wash_crude Yes tar_formation->end_bad No wash_crude->end_bad

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Room temperature storage is generally acceptable.[1]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively documented, related halogenated quinolone compounds are known to be susceptible to photodegradation.[2] This degradation can involve dehalogenation. Therefore, it is prudent to protect the compound from light, especially when in solution. Store solid samples in amber vials or light-resistant containers and conduct experiments under subdued light conditions where possible.

Q3: What is the thermal stability of this compound?

A3: this compound is known to undergo thermal decomposition at high temperatures. Specifically, it decarboxylates when heated to temperatures between 250-270 °C. For routine experimental procedures at lower temperatures, it is advisable to assess thermal stability under your specific conditions if prolonged heating is required.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of quinolone carboxylic acids in solution can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis of the quinoline ring or other functional groups, although specific data for this compound is limited. It is recommended to use freshly prepared solutions and to buffer solutions to the desired pH, especially for prolonged experiments. If instability is suspected, a forced degradation study under various pH conditions is recommended to understand the degradation profile.

Q5: What are the expected degradation products of this compound?

A5: Based on the structure and data from related compounds, potential degradation products could include:

  • Decarboxylation product: 7-Chloro-4-hydroxyquinoline, formed under thermal stress.

  • Dehalogenation product: 4-Hydroxyquinoline-3-carboxylic acid, potentially formed under photolytic conditions.

  • Hydrolysis products: Opening of the quinoline ring system may occur under harsh acidic or basic conditions.

  • Oxidation products: The quinoline ring and hydroxy group may be susceptible to oxidation, leading to various oxidized derivatives.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or unexpected results over time in solution. Degradation of the compound in the chosen solvent or buffer.1. Prepare fresh solutions for each experiment. 2. If using aqueous solutions, ensure the pH is controlled with a suitable buffer. 3. Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light. 4. Perform a time-course stability study in your experimental medium by analyzing aliquots at different time points using a stability-indicating analytical method (e.g., UPLC-MS).
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.1. Compare the chromatogram of a freshly prepared sample with the aged or stressed sample to identify new peaks. 2. Use a mass spectrometer (MS) detector to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification. 3. Refer to the potential degradation pathways to hypothesize the structures of the degradation products. 4. If necessary, perform forced degradation studies to intentionally generate degradation products and confirm their retention times.
Inconsistent results between experimental batches. Instability of the compound under specific experimental conditions (e.g., heating, light exposure).1. Standardize all experimental parameters, including temperature, light exposure, and incubation times. 2. Use an internal standard in your analytical method to account for variations in sample preparation and instrument response. 3. Run a control sample of the compound alongside your experimental samples to monitor for any degradation that may occur during the experimental procedure.
Solid compound changes color or appearance upon storage. Possible degradation of the solid material due to improper storage.1. Ensure the container is tightly sealed to protect from moisture and air. 2. Store in a desiccator if the compound is suspected to be hygroscopic. 3. Protect from light by using an amber-colored vial or storing it in the dark. 4. If degradation is suspected, re-analyze the purity of the compound before use.

Summary of Potential Stability Issues and Forced Degradation Conditions

The following table summarizes potential stability issues and suggested conditions for forced degradation studies to investigate the stability profile of this compound. The target degradation is typically 5-20% to ensure that degradation products are formed at detectable levels without complete degradation of the parent compound.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heated at 60-80 °CHydrolysis of the quinoline ring system.
Basic Hydrolysis 0.1 M - 1 M NaOH, heated at 60-80 °CHydrolysis of the quinoline ring system.
Oxidation 3-30% H₂O₂, at room temperature or slightly elevated temperatureFormation of N-oxides or other oxidation products on the quinoline ring.
Photodegradation Exposure to a combination of UV and visible light (e.g., ICH option 1 or 2 light source)Dehalogenation, formation of photoproducts.
Thermal Degradation Dry heat at temperatures above 100 °C (below melting point)Decarboxylation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 105 °C for 48 hours.

    • Photodegradation (Solution): Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating UPLC-MS/MS method.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

Objective: To develop a stability-indicating method for the quantification of this compound and the detection of its degradation products.

Methodology:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes to determine the best ionization for the parent compound and its degradation products.

    • Scan Mode: Full scan to detect all ions and product ion scan to fragment the parent and potential degradation products for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions for the parent compound and any identified major degradation products.

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 80°C) stock_solution->acid Expose to stress base Base Hydrolysis (1 M NaOH, 80°C) stock_solution->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock_solution->oxidation Expose to stress thermal Thermal (Solid) (105°C) stock_solution->thermal Expose to stress photo Photodegradation (ICH Q1B) stock_solution->photo Expose to stress sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis UPLC-MS/MS Analysis sampling->analysis

Caption: Workflow for the forced degradation study of this compound.

G Potential Degradation Pathways cluster_degradation Degradation Products parent This compound decarboxylated 7-Chloro-4-hydroxyquinoline parent->decarboxylated Thermal Stress dehalogenated 4-Hydroxyquinoline-3-carboxylic acid parent->dehalogenated Photolytic Stress hydrolyzed Ring-opened products parent->hydrolyzed Hydrolytic Stress (Acid/Base) oxidized N-oxides / Hydroxylated products parent->oxidized Oxidative Stress

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the crystallization of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation

Question: I have prepared a supersaturated solution of this compound, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation, or nucleation, is a common challenge. Several factors can contribute to this issue:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to begin forming.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures. This compound has been noted to have slight solubility in DMSO and methanol.[1][2]

  • Presence of Impurities: Certain impurities can inhibit the nucleation process.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation to occur.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. This creates microscopic scratches that can act as nucleation sites.

    • Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Anti-solvent Addition: If using a mixed solvent system, slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to decrease the overall solubility.

  • Optimize Temperature: Cool the solution to a lower temperature, if not already done, to further decrease solubility.

Issue 2: Oiling Out Instead of Crystallization

Question: Upon cooling my solution, the compound separated as an oil instead of forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is highly supersaturated or when the cooling rate is too fast. The low melting point of impurities can also contribute to this phenomenon.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Dilute the Solution: Add a small amount of additional solvent to the heated solution to reduce the level of supersaturation before commencing the slow cooling process.

  • Change the Solvent System: Experiment with a different solvent or a mixture of solvents. For quinoline derivatives, solvents like ethanol, methanol, or dimethylformamide (DMF) have been used.[3][4] For instance, a mixture of ethanol and water, or DMF and water, could be explored.

Issue 3: Poor Crystal Yield

Question: I have successfully formed crystals, but the final yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the solute upon cooling.

  • Thorough Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize the precipitation of the product.

  • pH Adjustment: As this compound is an acidic compound, its solubility is pH-dependent. A detailed synthesis procedure involves dissolving the compound in an aqueous sodium hydroxide solution and then re-precipitating it by acidifying with hydrochloric or sulfuric acid.[5] This suggests that adjusting the pH to a more acidic range could decrease its solubility in aqueous-containing solvent systems and improve the yield.

  • Anti-solvent Addition: If using a single solvent system where the compound has some solubility even at low temperatures, consider the careful addition of an anti-solvent to precipitate more of the product.

Issue 4: Formation of Different Crystal Forms (Polymorphism)

Question: On different occasions, I have obtained crystals with different shapes and properties from the same compound. What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. These different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by various factors.

Strategies for Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can significantly impact which polymorph is formed. Experiment with a range of solvents with varying polarities. For similar compounds, solvents like ethanol, DMF, and acetic acid have been noted.[3][6]

  • Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates first.

  • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

  • Stirring/Agitation: The hydrodynamics of the crystallization process can also play a role.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Basic Solution (Based on Organic Syntheses Procedure)

This protocol is adapted from a well-established synthesis procedure for this compound.[5]

Methodology:

  • Dissolution: In a suitable flask, suspend the crude this compound in a 10% aqueous solution of sodium hydroxide. Use approximately 1 liter of the NaOH solution per 190-220 grams of the crude acid.

  • Heating: Heat the mixture to reflux with vigorous stirring. Continue refluxing for about 1 hour, or until all the solid has dissolved.

  • Cooling and Separation: Cool the solution. If any oily layer separates, carefully decant the aqueous solution away from it.

  • Precipitation: While stirring, acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL for the scale mentioned above) or 10% sulfuric acid. This will cause the purified this compound to precipitate.

  • Isolation and Washing: Collect the precipitated crystals by filtration. Wash the filter cake thoroughly with water to remove any residual acid and salts.

  • Drying: Air-dry the purified crystals. The reported melting point for the dry acid is around 266 °C with effervescence.[5]

Table 1: Summary of Reagents for Protocol 1

ReagentPurposeTypical Amount (for 190-220 g crude product)
10% Aqueous Sodium HydroxideSolvent (forms the sodium salt)1 L
Concentrated Hydrochloric AcidPrecipitation (acidification)~270 mL
WaterWashingSufficient quantity

Visualization of Experimental Workflow and Troubleshooting Logic

Crystallization_Workflow

Troubleshooting_Logic

References

Technical Support Center: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Gould-Jacobs reaction. This multi-step process involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization of the resulting diethyl ((m-chloroanilino)methylene)malonate, and subsequent saponification of the ester to yield the final carboxylic acid.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control during the cyclization step is crucial to prevent the formation of byproducts and decomposition.[2][3] The purity of the starting materials, particularly the m-chloroaniline, is also important to avoid the introduction of impurities that can be difficult to remove later. Reaction time for each step should be monitored to ensure complete conversion and minimize side reactions.

Q3: Are there any known major byproducts in this synthesis?

A3: Yes, the most significant byproduct is the isomeric 5-Chloro-4-hydroxyquinoline-3-carboxylic acid. This arises from the alternative cyclization position of the intermediate formed from the meta-substituted aniline. Additionally, "colored impurities," likely from polymerization or degradation at high temperatures, are often observed.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete condensation of m-chloroaniline and DEEMM.- Ensure a slight excess of DEEMM is used. - Extend the reaction time for the initial condensation step and monitor by TLC until the m-chloroaniline is consumed.
Incomplete cyclization of the intermediate.- Ensure the cyclization temperature is sufficiently high (typically in a high-boiling solvent like diphenyl ether or Dowtherm A). - Monitor the reaction by TLC to determine the optimal reaction time.
Incomplete saponification of the ester.- Ensure a sufficient excess of base (e.g., NaOH) is used for the hydrolysis. - Increase the reflux time and monitor the disappearance of the ester spot by TLC.
Presence of an Isomeric Impurity Formation of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid.- The formation of the 5-chloro isomer is inherent to the use of m-chloroaniline. To minimize its formation, carefully control the cyclization temperature. - Purification of the final product via recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can help to separate the isomers. HPLC can be used to assess the purity.
Product is Highly Colored Formation of polymeric or degradation byproducts.- Avoid excessively high temperatures during the cyclization step. - Wash the crude cyclized product with a non-polar solvent like hexanes or Skellysolve B to remove colored impurities before saponification. - Activated carbon treatment of the solution before final precipitation can help to remove colored impurities.
Difficulty in Isolating the Product Product is soluble in the workup solvent.- Ensure the pH is adjusted correctly to precipitate the carboxylic acid (typically pH 2-3). - Cool the solution in an ice bath to maximize precipitation. - If the product remains in solution, consider extraction with a suitable organic solvent after acidification.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound

Step 1: Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

  • In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture, with stirring, at 100-110°C for 1-2 hours. Ethanol is evolved during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the m-chloroaniline is consumed.

  • The resulting crude diethyl ((m-chloroanilino)methylene)malonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to 250-260°C.

  • Slowly add the crude diethyl ((m-chloroanilino)methylene)malonate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes. The product will precipitate out of the solution upon cooling.

  • Cool the mixture to room temperature and add a non-polar solvent (e.g., hexanes) to facilitate further precipitation.

  • Filter the solid product and wash with the non-polar solvent to remove the high-boiling solvent and colored impurities.

Step 3: Saponification to this compound

  • Suspend the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until all the solid has dissolved (typically 1-2 hours).

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.

  • The this compound will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Visualizations

Gould_Jacobs_Synthesis m_chloroaniline m-Chloroaniline intermediate Diethyl ((m-chloroanilino)methylene)malonate m_chloroaniline->intermediate + DEEMM (Condensation) deemm Diethyl Ethoxymethylenemalonate deemm->intermediate ester Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate intermediate->ester Thermal Cyclization (High Temp.) final_product This compound ester->final_product Saponification (NaOH, H2O, Heat)

Caption: Gould-Jacobs synthesis of this compound.

Isomer_Formation intermediate Diethyl ((m-chloroanilino)methylene)malonate cyclization Thermal Cyclization intermediate->cyclization product_7_chloro 7-Chloro Isomer (Major Product) cyclization->product_7_chloro Favored Pathway product_5_chloro 5-Chloro Isomer (Byproduct) cyclization->product_5_chloro Alternative Pathway

Caption: Formation of the 5-chloro isomer byproduct during cyclization.

Troubleshooting_Workflow cluster_issues Potential Issues start Low Yield or Impure Product check_starting_materials Check Purity of Starting Materials (TLC, NMR) start->check_starting_materials check_condensation Verify Condensation Step (TLC for completion) check_starting_materials->check_condensation If pure check_cyclization Analyze Cyclization Conditions (Temp., Time) check_condensation->check_cyclization If complete check_saponification Confirm Complete Saponification (TLC) check_cyclization->check_saponification If optimal purification Optimize Purification (Recrystallization, Washes) check_saponification->purification If complete success High Purity Product purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. Our goal is to help you overcome common analytical challenges and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the analysis of this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1] These methods offer high resolution, sensitivity, and specificity for the quantification of quinolone carboxylic acids in various matrices, including pharmaceutical formulations and biological fluids.

Q2: What is a "matrix effect" in LC-MS analysis and how can it affect my results?

A2: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your quantitative results.[2][3][4]

Q3: How does the pH of the mobile phase impact the HPLC analysis of this compound?

A3: As a carboxylic acid, the ionization state of this compound is highly dependent on the mobile phase pH.[5][6] At a pH above its pKa, the analyte will be ionized, leading to earlier elution and potentially poor peak shape (tailing) on a reversed-phase column.[5][7] Conversely, at a pH below its pKa, the analyte will be in its neutral form, resulting in better retention and improved peak symmetry.[5][7] Therefore, controlling the mobile phase pH with a suitable buffer is crucial for achieving reproducible retention times and symmetrical peaks.[5][6]

Q4: What are potential sources of impurities that could interfere with the analysis?

A4: Potential impurities can originate from the synthesis process of this compound. These may include starting materials, intermediates, and by-products. For example, residual starting materials like m-chloroaniline or reagents from subsequent reaction steps could potentially co-elute with the main analyte if not adequately separated.[8]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Description: The peak for this compound is asymmetrical with a trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. This will ensure the analyte is in its neutral, less polar form, reducing interactions with residual silanols on the column.[9]
Secondary Interactions with Column Use a high-purity, end-capped C18 column to minimize interactions with residual silanols. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active sites on the stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.[5]
Column Contamination or Void If the problem persists, the column may be contaminated or have a void at the inlet. Try back-flushing the column. If this does not resolve the issue, replace the column.[10]

Description: The retention time for this compound is not consistent between injections.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A common rule of thumb is to flush the column with at least 10 column volumes of the mobile phase.
Mobile Phase Composition Change If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure the mobile phase is well-mixed and degassed. Evaporation of the organic component can lead to longer retention times.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate. Fluctuations in flow rate will directly impact retention times.[11]
LC-MS Analysis Troubleshooting

This guide focuses on issues specific to the LC-MS analysis of this compound.

Description: The signal intensity for this compound is significantly lower or higher in the presence of the sample matrix compared to a clean standard.

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution with Matrix Components Optimize the chromatographic separation to separate the analyte from interfering matrix components. This can be achieved by modifying the gradient profile, changing the mobile phase composition, or using a different stationary phase.[12]
Inadequate Sample Preparation Implement a more rigorous sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples.[13]
High Concentration of Salts or Buffers Reduce the concentration of non-volatile salts or buffers in the mobile phase, as these can cause ion suppression in the electrospray source.
Use of an Internal Standard Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate quantification.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for the extraction of this compound from plasma using a polymeric reversed-phase SPE sorbent.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Human plasma sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2% Ammonium hydroxide in water

  • 5% Methanol in water

  • 0.1% Formic acid in water and acetonitrile (for LC-MS)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 2% ammonium hydroxide. Vortex to mix. This step helps to deproteinize the sample and ensure the analyte is in the correct ionization state for retention.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).

  • Analysis: The sample is now ready for injection into the LC-MS system.

Expected Recovery: Based on similar compounds, expected recoveries with this method are generally >85%.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is mobile phase pH >2 units below pKa? start->check_pH adjust_pH Adjust mobile phase pH check_pH->adjust_pH No check_overload Is sample concentration too high? check_pH->check_overload Yes end_good Problem Resolved adjust_pH->end_good reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->end_good replace_column Back-flush or replace column check_column->replace_column Yes end_bad Consult Instrument Manual or Manufacturer check_column->end_bad No replace_column->end_good

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

General Workflow for LC-MS Analysis with SPE

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plasma Sample pretreatment Pre-treatment (e.g., deproteinization) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution reconstitution Dry Down & Reconstitution elution->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A general experimental workflow for the analysis of biological samples by LC-MS incorporating solid-phase extraction.

References

Technical Support Center: Scaling Up 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most widely employed method for the industrial synthesis of this compound is the Gould-Jacobs reaction.[1] This process involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization, and subsequent saponification of the resulting ester.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of the Gould-Jacobs reaction for this compound?

A2: Key parameters to control include the reaction temperature during cyclization, the rate of addition of reactants, and the pH during the workup and precipitation of the product.[4] Inadequate temperature control can lead to impurity formation, while improper pH adjustment can result in yield loss.[4]

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: A common impurity is the isomeric 5-chloro-4-hydroxyquinoline-3-carboxylic acid, the formation of which can be influenced by the cyclization solvent.[5] Other impurities may arise from side reactions during the chlorination of starting materials if applicable, or from incomplete hydrolysis of the ester intermediate.[6]

Q4: What purification methods are effective at an industrial scale for this product?

A4: At scale, purification often involves washing the crude product with appropriate solvents to remove colored impurities.[2] Recrystallization from lower alcohols, such as methanol or ethanol, in the presence of a small amount of base has been shown to be effective in enhancing purity.[6] Slurry washing at a controlled pH can also be employed to remove certain impurities.[4]

Q5: Are there alternative, more environmentally friendly synthesis methods being explored?

A5: Yes, microwave-assisted Gould-Jacobs reactions have been investigated to reduce reaction times and potentially the use of high-boiling point solvents.[5][7] These methods aim for a "greener" chemical process, though their scalability needs to be carefully evaluated for industrial production.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield in Condensation Step - Incomplete reaction between m-chloroaniline and EMME.- Sub-optimal reaction temperature.- Ensure a slight molar excess of EMME.- Heat the mixture gently (e.g., on a steam bath) to drive the reaction to completion.[2]
Low Yield in Cyclization Step - Insufficient reaction temperature.- Reaction time is too short.- Use a high-boiling point solvent such as Dowtherm A and ensure vigorous boiling is maintained.[2]- Extend the heating time to ensure complete cyclization.[2]
Formation of 5-Chloro Isomer - The cyclization solvent may favor the formation of the undesired isomer.- The choice of solvent can influence the ratio of 7-chloro to 5-chloro isomers.[5] Consider screening alternative high-boiling point solvents.
Incomplete Saponification - Insufficient amount of base (e.g., NaOH).- Short reaction time or low temperature.- Use a sufficient excess of aqueous sodium hydroxide.[2]- Ensure the mixture is refluxed vigorously until all the solid ester has dissolved.[2]
Product Fails Purity Specifications - Presence of colored impurities.- Residual starting materials or intermediates.- Isomeric impurities.- Wash the filtered product with a non-polar solvent like Skellysolve B to remove colored impurities.[2]- Optimize reaction conditions to ensure complete conversion.- Employ fractional precipitation by carefully controlling the pH during acidification.[4]- Recrystallize the final product from a suitable solvent system, potentially with the addition of a base.[6]
Difficulty in Filtering the Product - Very fine particle size of the precipitate.- Control the rate of acidification and the temperature during precipitation to influence crystal growth.- Allow for a sufficient aging time after precipitation before filtration.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound

This protocol is based on established laboratory procedures and should be adapted and optimized for scale-up.

Step 1: Condensation of m-Chloroaniline and Diethyl Ethoxymethylenemalonate (EMME)

  • In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol formed during the reaction to evaporate. The resulting product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is typically used directly in the next step without purification.[2]

Step 2: Cyclization

  • In a separate, larger vessel equipped with a reflux condenser, bring a high-boiling point solvent such as Dowtherm A to a vigorous boil.

  • Carefully add the crude product from Step 1 to the boiling solvent.

  • Continue heating at reflux for at least 1 hour. During this time, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize.[2]

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with a non-polar solvent (e.g., Skellysolve B) to remove colored impurities.[2]

Step 3: Saponification

  • Transfer the air-dried filter cake from Step 2 to a reaction vessel.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (approximately 1 hour).[2]

  • Cool the resulting solution.

Step 4: Precipitation and Isolation

  • Carefully acidify the solution from Step 3 with concentrated hydrochloric acid or sulfuric acid to a pH where the product precipitates. The target pH should be determined experimentally to maximize yield and purity, potentially using fractional precipitation to remove isomers.[2][4]

  • Collect the precipitated this compound by filtration.

  • Wash the product thoroughly with water to remove any remaining acid and inorganic salts.

  • Dry the final product. The expected yield is typically high, in the range of 85-98%.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Precipitation & Isolation start m-Chloroaniline + EMME condensation Heat on Steam Bath (1 hr) start->condensation intermediate1 Ethyl α-carbethoxy-β-m-chloroanilinoacrylate condensation->intermediate1 cyclization Add to boiling Dowtherm A (1 hr) intermediate1->cyclization intermediate2 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate cyclization->intermediate2 filtration1 Cool, Filter & Wash intermediate2->filtration1 saponification Reflux with 10% NaOH (1 hr) filtration1->saponification intermediate3 Sodium 7-chloro-4-hydroxyquinoline-3-carboxylate saponification->intermediate3 precipitation Acidify with HCl/H2SO4 intermediate3->precipitation filtration2 Filter & Wash with Water precipitation->filtration2 drying Dry Product filtration2->drying end_product This compound drying->end_product

Caption: A flowchart of the Gould-Jacobs synthesis for this compound.

troubleshooting_workflow Troubleshooting Low Product Purity start Low Purity Product check_color Is the product discolored? start->check_color wash_solvent Wash with a non-polar solvent (e.g., Skellysolve B). check_color->wash_solvent Yes check_isomers Are isomeric impurities present (e.g., 5-chloro)? check_color->check_isomers No wash_solvent->check_isomers adjust_ph Optimize precipitation pH for fractional crystallization. check_isomers->adjust_ph Yes recrystallize Recrystallize from a suitable solvent (e.g., alcohol with base). check_isomers->recrystallize No / Minor adjust_ph->recrystallize final_product High Purity Product recrystallize->final_product

Caption: A decision tree for troubleshooting low purity in the final product.

References

Technical Support Center: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from the synthesis process, which commonly involves the Gould-Jacobs reaction. The most common impurities can be categorized as process-related impurities and degradation products.

Process-Related Impurities: These are substances that are formed during the synthesis and purification steps.

  • Isomeric Impurity: Due to the use of 3-chloroaniline as a starting material, the formation of the isomeric 5-Chloro-4-hydroxyquinoline-3-carboxylic acid is a potential side product.

  • Unreacted Starting Materials: Residual amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate (or other malonic ester derivatives) may be present.

  • Intermediate Impurity: Incomplete saponification of the ester intermediate can lead to the presence of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Decarboxylation Impurity: The carboxylic acid group can be lost at elevated temperatures, resulting in the formation of 7-Chloro-4-hydroxyquinoline.

Degradation Impurities: These impurities can form over time due to exposure to heat, light, or other stress conditions. The specific degradation pathways for this compound are not extensively documented in publicly available literature, but potential degradation could involve further modification of the quinoline ring or reactions involving the carboxylic acid and hydroxyl groups.

Q2: I see an unexpected peak in my High-Performance Liquid Chromatography (HPLC) analysis. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the common impurities listed above, a degradation product, or a contaminant from your solvent or equipment. To identify the peak, you can use the following strategies:

  • Spiking Study: If you have reference standards for the potential impurities, you can "spike" your sample with a small amount of a known impurity and observe if the peak area of the unknown peak increases.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.

  • Forced Degradation Study: Subjecting your sample to stress conditions (e.g., heat, acid, base, oxidation, light) can help to intentionally generate degradation products. If the unknown peak increases under a specific stress condition, it provides clues about its nature.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation impurities, it is recommended to store this compound in a well-closed container, protected from light, and at controlled room temperature. For long-term storage, refrigeration may be considered, but you should ensure the compound is protected from moisture.

Troubleshooting Guides

Issue: High levels of 5-Chloro isomer detected.
  • Potential Cause: The cyclization step of the Gould-Jacobs reaction with 3-chloroaniline can yield both the 7-chloro and 5-chloro isomers. The ratio of these isomers can be influenced by the reaction conditions.

  • Troubleshooting Steps:

    • Optimize Cyclization Conditions: Vary the temperature and reaction time of the cyclization step. Lower temperatures may favor the formation of one isomer over the other.

    • Purification: Develop a robust purification method. Recrystallization from a suitable solvent system may selectively precipitate the desired 7-chloro isomer. Preparative HPLC can also be used for separation if needed.

Issue: Presence of unreacted starting materials.
  • Potential Cause: Incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or HPLC) to ensure it goes to completion.

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct.

    • Washing Steps: Incorporate appropriate washing steps in your work-up procedure to remove unreacted starting materials. For example, an acidic wash can help remove residual 3-chloroaniline.

Issue: Incomplete saponification leading to residual ethyl ester.
  • Potential Cause: Insufficient reaction time, inadequate amount of base, or low reaction temperature during the saponification step.

  • Troubleshooting Steps:

    • Reaction Conditions: Increase the reaction time, use a slight excess of the base (e.g., sodium hydroxide), or increase the reaction temperature to ensure complete hydrolysis of the ester.

    • Monitoring: Monitor the disappearance of the ethyl ester by TLC or HPLC.

Data Presentation

Table 1: Summary of Common Process-Related Impurities

Impurity NameChemical StructureSourceTypical Analytical Method
5-Chloro-4-hydroxyquinoline-3-carboxylic acidIsomer of the main compoundSide-reaction during cyclizationHPLC, LC-MS
3-ChloroanilineC₆H₆ClNUnreacted starting materialGC, HPLC
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅Unreacted starting materialGC, HPLC
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃Incomplete saponificationHPLC, LC-MS
7-Chloro-4-hydroxyquinolineC₉H₆ClNODecarboxylation of the final productHPLC, LC-MS

Experimental Protocols

Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Formation_Pathway SM1 3-Chloroaniline Intermediate Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate SM1->Intermediate Gould-Jacobs Reaction SM2 Diethyl ethoxymethylenemalonate SM2->Intermediate Gould-Jacobs Reaction Product 7-Chloro-4-hydroxy quinoline-3-carboxylic acid Intermediate->Product Saponification Impurity1 5-Chloro Isomer Intermediate->Impurity1 Side Reaction Impurity2 7-Chloro-4-hydroxyquinoline Product->Impurity2 Decarboxylation (Heat)

Caption: Formation pathway of common process-related impurities.

Experimental_Workflow Start Sample of 7-Chloro-4-hydroxy quinoline-3-carboxylic acid Prep Sample Preparation (Dissolution) Start->Prep Analysis HPLC Analysis Prep->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Peak Unexpected Peak Detected? Data->Peak Identify Peak Identification Peak->Identify Yes Clean Sample is Pure Peak->Clean No Spike Spiking Study Identify->Spike LCMS LC-MS Analysis Identify->LCMS End Impurity Identified Spike->End LCMS->End

Caption: Workflow for impurity identification.

Troubleshooting_Tree Start High Impurity Level Detected ImpurityType What is the impurity? Start->ImpurityType Isomer 5-Chloro Isomer ImpurityType->Isomer Isomeric SM Starting Materials ImpurityType->SM Starting Material Ester Ethyl Ester Intermediate ImpurityType->Ester Intermediate ActionIsomer Optimize Cyclization &/or Purification Isomer->ActionIsomer ActionSM Ensure Complete Reaction &/or Improve Washing SM->ActionSM ActionEster Optimize Saponification Conditions Ester->ActionEster End Impurity Level Reduced ActionIsomer->End ActionSM->End ActionEster->End

Caption: Troubleshooting decision tree for high impurity levels.

Validation & Comparative

A Comparative Analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid and Other Quinoline Derivatives in Cellular Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, supported by experimental data and detailed protocols.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Among the vast family of quinoline derivatives, this compound stands out as a significant compound, primarily investigated for its effects on cellular metabolism. This guide provides an objective comparison of its performance against other quinoline derivatives, with a focus on the inhibition of cellular respiration and a broader look at its potential in anticancer applications.

Comparative Analysis of Cellular Respiration Inhibition

A seminal study by Shah and Coats systematically evaluated a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids for their ability to inhibit the respiration of Ehrlich ascites cells.[1][2] This provides a direct comparison of this compound with its structural analogs. The quantitative data from this study is summarized below.

Compound (7-Substituted 4-hydroxyquinoline-3-carboxylic acid)Substituent (R)Inhibition of Cellular Respiration (pI50)¹
1H3.64
2CH34.09
3C2H54.41
4n-C3H74.80
5n-C4H95.22
6F4.09
7 Cl 4.55
8Br4.69
9I5.04
10OCH34.07
11OC2H54.46
12O-n-C3H74.87
13O-n-C4H95.30
14NH23.52
15NO24.49
¹pI50 is the negative logarithm of the molar concentration required to produce 50% inhibition of cellular respiration. A higher value indicates greater potency.

From this data, it is evident that the 7-chloro substituent confers significant inhibitory activity on the 4-hydroxyquinoline-3-carboxylic acid scaffold. Its potency is comparable to other halogenated derivatives and alkyl ether-substituted compounds.

Broader Anticancer Potential: A Comparative Overview

While the primary research on this compound has focused on cellular respiration, the broader class of quinoline derivatives has been extensively studied for anticancer properties. To provide a wider context, the following table presents the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives against different cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Quinoline DerivativeCancer Cell LineIC50 (µM)
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MV4-11 (Leukemia)7.2 (SIRT3 inhibition)[3]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)1.02[4]
8-Hydroxyquinoline derivative (o-chloro substitution)A-549 (Lung Carcinoma)5.6[5]
Zinc(II)-8-hydroxyquinoline complex (DQ6)SK-OV-3CR (Ovarian Cancer)2.25[6]
2-Styryl-4-quinoline carboxylic acid (4i)SKOV3 (Ovarian Cancer)1.91[7]

This broader view highlights the diverse and potent anticancer activities within the quinoline class, suggesting that further investigation into the specific anticancer effects of this compound is warranted.

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.

Inhibition of Cellular Respiration in Ehrlich Ascites Cells

This protocol is based on the methodology that would be used for the type of study conducted by Shah and Coats.[1][8][9][10][11][12]

1. Cell Preparation:

  • Ehrlich ascites carcinoma cells are harvested from the peritoneal cavity of tumor-bearing mice.

  • The cells are washed multiple times with a suitable buffer (e.g., Krebs-Ringer phosphate buffer) to remove ascitic fluid and red blood cells.

  • The final cell suspension is prepared in the same buffer at a known cell density.

2. Respirometry:

  • A polarographic oxygen electrode (e.g., Clark-type electrode) is used to measure oxygen consumption.

  • The reaction vessel is filled with a known volume of the cell suspension and allowed to equilibrate to the desired temperature (e.g., 37°C).

  • The basal rate of oxygen consumption is recorded.

  • The quinoline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction vessel at various concentrations.

  • The rate of oxygen consumption is continuously monitored after the addition of the inhibitor.

3. Data Analysis:

  • The percentage inhibition of respiration is calculated for each concentration of the test compound relative to the basal rate.

  • The pI50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Malate Dehydrogenase Inhibition Assay

The inhibitory effect on malate dehydrogenase, a potential target, can be assessed using a spectrophotometric assay.[13][14][15][16][17]

1. Reagent Preparation:

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

  • Substrate Solution: e.g., 10 mM L-malate in assay buffer.

  • Coenzyme Solution: e.g., 5 mM NAD+ in assay buffer.

  • Enzyme Solution: A suitable concentration of malate dehydrogenase in assay buffer.

  • Inhibitor Solutions: Serial dilutions of the quinoline derivatives in a suitable solvent.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer, substrate solution, coenzyme solution, and the inhibitor solution.

  • The reaction is initiated by the addition of the enzyme solution.

  • The change in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

3. Data Analysis:

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage inhibition is determined for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

Mechanism of Action and Signaling Pathways

The research by Shah and Coats suggests that the inhibition of cellular respiration by 7-substituted 4-hydroxyquinoline-3-carboxylic acids may be due to the inhibition of key enzymes in the respiratory chain, such as malate dehydrogenase.[1][2] This enzyme plays a crucial role in the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.

G cluster_cell Cell cluster_mito Mitochondrion Quinoline 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Malate_Dehydrogenase Malate Dehydrogenase Quinoline->Malate_Dehydrogenase inhibits Cellular_Respiration Cellular Respiration Quinoline->Cellular_Respiration Inhibits TCA_Cycle TCA Cycle Malate_Dehydrogenase->TCA_Cycle feeds Malate_Dehydrogenase->Cellular_Respiration contributes to ETC Electron Transport Chain TCA_Cycle->ETC provides substrates ATP_Production ATP Production ETC->ATP_Production drives Cell_Growth Cell Growth and Proliferation Cellular_Respiration->Cell_Growth supports

Caption: Proposed mechanism of action for this compound.

This guide provides a foundational comparison of this compound with other quinoline derivatives. The presented data and protocols are intended to support further research and development in the promising field of quinoline-based therapeutics.

References

comparative analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis method for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals and dyestuffs.[1][2] The focus of this analysis is the Gould-Jacobs reaction, a widely utilized and effective method for the preparation of 4-hydroxyquinoline derivatives.[3]

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and well-established method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[3] In the case of this compound, the synthesis typically begins with the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent saponification.[3][4][5]

Reaction Pathway

The overall synthetic pathway via the Gould-Jacobs reaction can be visualized as follows:

Gould_Jacobs_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product m-chloroaniline m-chloroaniline Intermediate Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m-chloroaniline->Intermediate + EMME (Condensation) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate CyclizedEster Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (e.g., in Dowtherm A) FinalProduct 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid CyclizedEster->FinalProduct Saponification (e.g., NaOH) + Acidification

Caption: Synthetic pathway of the Gould-Jacobs reaction for this compound.

Comparative Data

The following table summarizes the key quantitative data associated with the Gould-Jacobs synthesis of this compound.

ParameterValueSource
Starting Materials m-chloroaniline, Diethyl ethoxymethylenemalonate[4]
Reaction Steps 1. Condensation, 2. Thermal Cyclization, 3. Saponification & Acidification[4]
Overall Yield 85-98%[4]
Purity ≥97% (commercially available)[1]
Melting Point ~266 °C (with effervescence)[4]
Molecular Formula C₁₀H₆ClNO₃[1][6]
Molecular Weight 223.61 g/mol [6]
Experimental Protocol: Gould-Jacobs Synthesis

The following protocol is a detailed methodology for the synthesis of this compound.

Step A: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate in a 500-mL round-bottomed flask with a few boiling chips.[4]

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.[4]

  • The resulting warm product is used directly in the next step.[4]

Step B: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 L of Dowtherm A to vigorous boiling in a 5-L round-bottomed flask equipped with an air condenser.[4]

  • Pour the product from Step A through the condenser into the boiling Dowtherm A.[4]

  • Continue heating for 1 hour, during which the cyclized product will crystallize.[4]

  • Cool the mixture, filter the solid, and wash it with two 400-mL portions of Skellysolve B to remove colored impurities.[4]

  • Air-dry the filter cake.[4]

  • Mix the dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.[4]

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.[4]

  • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL of 38% acid) or 10% sulfuric acid.[4]

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.[4]

  • The final product can be dried. The reported yield is between 190–220 g (85–98%).[4]

Alternative Approaches

While the Gould-Jacobs reaction is the most prominently documented method, other strategies for quinoline synthesis exist. For instance, variations in the starting materials, such as using the diethyl ester of oxaloacetic acid or the ethyl ester of formylacetic acid in reactions with 3-chloroaniline, have been reported for the synthesis of related quinoline structures.[5] However, these alternative routes may lead to different isomers (e.g., 2-carboxyquinolines) or the directly decarboxylated product, and thus are not direct comparisons for the synthesis of the 3-carboxylic acid derivative.[5]

Logical Workflow for Method Comparison

The process of selecting a suitable synthesis method involves several key decision points, as illustrated in the following diagram.

Comparative_Analysis_Workflow DefineTarget Define Target Molecule: 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid IdentifyMethods Identify Potential Synthesis Methods DefineTarget->IdentifyMethods GouldJacobs Gould-Jacobs Reaction IdentifyMethods->GouldJacobs OtherRoutes Alternative Routes (e.g., Camps Cyclization) IdentifyMethods->OtherRoutes EvaluateGouldJacobs Evaluate Gould-Jacobs: - Yield - Purity - Scalability - Starting Material Cost GouldJacobs->EvaluateGouldJacobs EvaluateOthers Evaluate Alternatives: - Isomer Specificity - Yield - Reaction Conditions OtherRoutes->EvaluateOthers SelectMethod Select Optimal Synthesis Method EvaluateGouldJacobs->SelectMethod EvaluateOthers->SelectMethod

Caption: Decision workflow for selecting a synthesis method for this compound.

Conclusion

The Gould-Jacobs reaction stands out as a highly efficient and well-documented method for the synthesis of this compound, offering high yields and a straightforward procedure. While other cyclization strategies for quinoline synthesis exist, the Gould-Jacobs approach provides a reliable and direct route to the desired 3-carboxylic acid isomer. For researchers and professionals in drug development and chemical synthesis, this method represents the current standard for obtaining this valuable intermediate.

References

Validating the Structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of pharmaceutical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for confirming the structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a significant building block in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific molecule, this guide utilizes experimental data from closely related and structurally similar analogs to provide a comprehensive and illustrative comparison.

Structural Confirmation: A Multi-Technique Approach

The definitive structural elucidation of an organic molecule like this compound necessitates a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information, and their collective interpretation leads to an unambiguous structural assignment. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The following table summarizes the expected and reported data from various analytical techniques for the structural validation of this compound and its close analogs. This allows for a clear comparison of the type of information each method provides.

Analytical TechniqueParameter7-Chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester[1]7,8-Dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester[1]
¹H-NMR Chemical Shift (δ ppm)8.41 (s, 1H, H-2), 8.03 (d, 1H, H-5, J=8.8 Hz), 7.48 (d, 1H, H-6, J=8.8 Hz), 4.23 (q, 2H, H-12, J=7.1 Hz), 2.21 (s, 3H, H-14), 1.24 (t, 3H, H-13, J=7.1 Hz)8.42 (s, 1H, H-2), 8.10 (d, 1H, H-5, J=8.8 Hz), 7.63 (d, 1H, H-6, J=8.8 Hz), 4.23 (q, 2H, H-12, J=7.1 Hz), 1.23 (t, 3H, H-13, J=7.1 Hz)
¹³C-NMR Chemical Shift (δ ppm)166.12 (C-4), 165.20 (C-19), 152.90 (C-2), 151.49 (Cq), 138.30 (Cq), 136.01 (Cq), 129.04 (CH), 123.46 (Cq), 122.68 (CH), 114.97 (Cq), 73.31 (C-17), 62.46 (C-20), 16.70 (C-22), 15.59 (C-18), 15.28 (C-21)Not explicitly provided in the reference.
FT-IR Wavenumber (cm⁻¹)3236, 3208, 3170, 3102, 3082, 2983, 1699, 1669, 1610, 15633141, 3078, 2978, 2953, 2931, 1709, 1671, 1601, 1523
Mass Spec. Molecular Ion Peak (m/z)Expected [M+H]⁺ at 278.07 (for C₁₄H₁₂ClNO₃)Expected [M+H]⁺ at 298.00 (for C₁₃H₁₀Cl₂NO₃)
X-ray Crystal System & Space GroupNot availableNot available

Experimental Workflow for Structural Validation

The logical flow of experiments for validating the structure of a synthesized compound like this compound is crucial for an efficient and effective analysis. The following diagram, generated using the DOT language, illustrates a typical workflow.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structure Confirmation Synthesis Synthesis of 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial functional group analysis NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed proton and carbon environment MS Mass Spectrometry Purification->MS Molecular weight and fragmentation Xray Single-Crystal X-ray Diffraction Purification->Xray If suitable crystals are obtained Confirmation Structure Validated FTIR->Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation Unambiguous 3D structure

Caption: A typical experimental workflow for the synthesis, purification, and structural validation of a target compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For carboxylic acids, DMSO-d₆ is often preferred due to its ability to dissolve the compound and the exchangeable nature of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H-NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C-NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to the solvent to enhance ionization.

  • ESI-MS Protocol:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion.

    • Acquire spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Single-Crystal X-ray Crystallography
  • Objective: To obtain an unambiguous three-dimensional structure of the molecule.

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software packages.

    • Refine the structural model to obtain precise bond lengths, bond angles, and atomic coordinates.

Conclusion

References

A Comparative Analysis of the Biological Activities of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid and its analogs have garnered significant interest due to their potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Comparative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated across various assays. The following tables summarize the quantitative data, offering a clear comparison of their potency.

Anticancer Activity

The antiproliferative effects of these compounds have been determined against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency. Lower IC₅₀ values indicate greater efficacy.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-hydroxy-2-quinolone-3-carboxamide (8b)MCF-7 (Breast)35[1]
7-Chloro-4-hydroxy-2-quinolone-3-carboxamide (8b)HCT-116 (Colon)40[1]
7-Chloro-4-hydroxy-2-quinolone-3-carboxamide (8f)MCF-7 (Breast)35[1]
7-Chloro-4-hydroxy-2-quinolone-3-carboxamide (8f)HCT-116 (Colon)30[1]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (73)CCRF-CEM (Leukemia)Not specified, but showed good selectivity[2]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (74)CCRF-CEM (Leukemia)Not specified, but showed good selectivity[2]
3-phenyltrifluoromethyl quinoline derivativeMCF-7 (Breast)GI₅₀ = 4 nM[3]
Quinoline derivative 4MDA-MB-231 (Breast)GI₅₀ = 3.0 ± 0.1 µM[3]
Quinoline derivative 5MDA-MB-468 (Breast)GI₅₀ = 2.7 ± 0.1 µM[3]
Quinoline derivative 5MCF-7 (Breast)GI₅₀ = 2.0 ± 0.1 µM[3]
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2 µM[4]
Tetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2 µM[4][5]
Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been assessed, often by measuring the inhibition of inflammatory mediators in cell-based assays.

Compound/AnalogAssayIC₅₀ (µM)Reference
Quinoline-4-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[6][7]
Quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[6][7]
Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial and fungal strains.

Compound/AnalogMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2-[8]
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus20-[8]
Quinoline-based hydroxyimidazolium hybrid (7a)Mycobacterium tuberculosis H37Rv20-[8]
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10-[8]
Quinoline-based hydroxyimidazolium hybrids (7c, 7d)Cryptococcus neoformans15.6-[8]
2,7-dichloroquinoline-3-carbonitrile (5)Staphylococcus aureus-11.00 ± 0.03[9]
2,7-dichloroquinoline-3-carbonitrile (5)Pseudomonas aeruginosa-11.00 ± 0.03[9]
2,7-dichloroquinoline-3-carboxamide (6)Escherichia coli-11.00 ± 0.04[9]
7-chloro-2-methoxyquinoline-3-carbaldehyde (7)Streptococcus pyogenes-11.00 ± 0.02[9]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)Escherichia coli-12.00 ± 0.00[9]
Brominated 4-hydroxy-2-quinolone analog (3j) with nonyl side chainAspergillus flavusIC₅₀ = 1.05-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of these quinoline analogs.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11] The old medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[11]

  • Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • MTT Addition : After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[11]

  • Formazan Solubilization : The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined.[11]

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a cell density-based assay used to determine cytotoxicity.

  • Cell Culture and Treatment : Cancer cell lines are cultured for 48 hours before being exposed to the test compound at a single dose.[12] For more detailed analysis, a five-dose experiment is conducted with concentrations typically ranging from 0.01 to 100 µM.[12]

  • Cell Fixation : After the incubation period, cells are fixed to the plate.

  • Staining : The fixed cells are stained with the Sulforhodamine B dye.[12]

  • Measurement : The amount of bound dye is proportional to the cell mass. The results are presented as a percentage of growth inhibition (GI%).[12]

  • Data Analysis : Three parameters are typically determined: GI₅₀ (molar concentration causing a 50% reduction in cell count), TGI (molar concentration for total growth inhibition), and LC₅₀ (molar concentration causing a 50% reduction in the initial cell count).[12]

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates : The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compound : Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation : The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement : The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways and molecular targets.

Inhibition of Tubulin Polymerization

Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[12] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]

Tubulin_Polymerization_Inhibition Quinoline_Analog Quinoline Analog Tubulin Tubulin Quinoline_Analog->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by quinoline analogs.

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[4][5] Inhibition of CK2 can disrupt these cellular processes, making it a target for anticancer therapies.

CK2_Inhibition_Pathway Quinoline_Carboxylic_Acid 3-Quinoline Carboxylic Acid Derivative CK2 Protein Kinase CK2 Quinoline_Carboxylic_Acid->CK2 Inhibits Substrate_Phosphorylation Substrate Phosphorylation CK2->Substrate_Phosphorylation Cell_Proliferation Cell Proliferation & Survival Substrate_Phosphorylation->Cell_Proliferation Promotes

Caption: Inhibition of Protein Kinase CK2 by quinoline derivatives.

General Experimental Workflow for Biological Screening

The process of evaluating the biological activity of novel compounds typically follows a standardized workflow, from synthesis to in-depth biological assays.

Experimental_Workflow Synthesis Synthesis of Quinoline Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Single-dose assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Pathway Analysis) Dose_Response->Mechanism_Studies

Caption: General workflow for the biological evaluation of compounds.

References

A Comparative Guide to the Spectroscopic Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a significant intermediate in pharmaceutical and dyestuff manufacturing.[1][2] Due to the limited availability of direct experimental spectra for this compound, this guide presents a combination of experimental data for closely related analogs and predicted data for the target compound, based on established spectroscopic principles. This information is intended to support researchers in the identification, characterization, and quality control of these important chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its structural analogs. This comparative data is essential for distinguishing between these compounds and for verifying their identity and purity.

Table 1: FTIR Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)O-H Stretch (Phenolic)C=O Stretch (Carboxylic Acid)C=O Stretch (Quinoline)C=C & C=N StretchesC-Cl Stretch
This compound (Predicted) 3300-2500 (broad)~3400 (broad)~1700-1725~1650~1620, 1580, 1500~750
7-Chloro-4-hydroxyquinoline [3]N/ABroad band centered around 3000N/A~1640~1615, 1575, 1500~755
4-Hydroxyquinoline-3-carboxylic acid 3300-2500 (broad)~3400 (broad)~1710~1655~1625, 1585, 1510N/A
7-Bromo-4-hydroxyquinoline-3-carboxylic acid 3300-2500 (broad)~3400 (broad)~1700-1725~1650~1620, 1580, 1500N/A (C-Br ~680)

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH2H5H6H8Aromatic ProtonsOH (Carboxylic Acid)OH (Phenolic)
This compound (Predicted) ~8.9 (s)~8.2 (d)~7.5 (dd)~7.9 (d)~13.0 (br s)~11.0 (br s)
7-Chloro-4-hydroxyquinoline [3]~8.5 (d)~8.0 (d)~7.4 (dd)~7.8 (d)6.8 (d, H3)N/ABroad singlet
4-Hydroxyquinoline-3-carboxylic acid ~8.8 (s)~8.1 (d)~7.6 (t)~7.9 (d)7.3 (t)~13.0 (br s)~11.0 (br s)
7-Bromo-4-hydroxyquinoline-3-carboxylic acid ~8.9 (s)~8.3 (d)~7.6 (dd)~8.0 (d)~13.0 (br s)~11.0 (br s)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C3C4C4aC5C6C7C8C8aCOOH
This compound (Predicted) ~145~110~175~140~125~128~135~120~148~168
7-Chloro-4-hydroxyquinoline [3]~140~112~178~141~126~127~134~118~149N/A
4-Hydroxyquinoline-3-carboxylic acid ~146~109~176~140~124~130~122~118~149~169
7-Bromo-4-hydroxyquinoline-3-carboxylic acid ~145~110~175~140~128~131~122~123~148~168

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment Ions
This compound 223/225224/226178/180 ([M-COOH]⁺), 150/152
7-Chloro-4-hydroxyquinoline [3]179/181180/182151/153, 116
4-Hydroxyquinoline-3-carboxylic acid 189190144 ([M-COOH]⁺), 116
7-Bromo-4-hydroxyquinoline-3-carboxylic acid 267/269268/270222/224 ([M-COOH]⁺), 143

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid sample.

Methodology (KBr Pellet Method): [4]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

  • Mixing: The ground sample is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • ¹H NMR Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). The acquisition parameters, such as the number of scans, pulse width, and relaxation delay, are optimized to obtain a good signal-to-noise ratio.[5]

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired similarly to the ¹H spectrum, but with different instrument parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[6]

  • Data Processing: The FIDs for both ¹H and ¹³C spectra are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI): [7]

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph inlet.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[8]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged daughter ions and neutral fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Grinding Grinding & Mixing Sample->Grinding Dissolving Dissolving in Solvent Sample->Dissolving MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Grinding->FTIR NMR NMR Spectroscopy Dissolving->NMR Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Structure Molecular Structure Elucidation NMR->Molecular_Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups->Molecular_Structure Molecular_Weight->Molecular_Structure Logical_Relationship Target This compound FTIR FTIR (Functional Groups) Target->FTIR reveals NMR NMR (¹H & ¹³C) (Connectivity & Environment) Target->NMR determines MS Mass Spectrometry (Molecular Weight & Formula) Target->MS confirms Structure Structural Elucidation FTIR->Structure NMR->Structure MS->Structure

References

Efficacy of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives and related 7-chloroquinoline analogs. The information presented herein is collated from various preclinical studies and aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and presents visual representations of implicated signaling pathways and experimental workflows.

Comparative Bioactivity Data

The antiproliferative and antimalarial activities of various 7-chloroquinoline derivatives have been quantified using IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values against different cancer cell lines and Plasmodium falciparum strains.

Anticancer Activity

The following table summarizes the cytotoxic effects of various 7-chloroquinoline derivatives against a panel of human cancer cell lines. Lower IC₅₀/GI₅₀ values indicate greater potency.

Compound/Derivative ClassCell LineIC₅₀/GI₅₀ (µM)Reference
7-Chloroquinoline Hydrazones Varied (NCI-60 Panel)Submicromolar[1]
Hydrazone ISF-295 (CNS Cancer)0.688 µg/cm³[1]
7-Chloro-(4-thioalkylquinoline) Derivatives
Sulfinyl Derivative (Compound 47)CCRF-CEM (Leukemia)0.55 - 2.74
Sulfonyl N-oxide Derivatives (Compounds 73, 74)HCT116 (Colon Carcinoma)1.99 - 4.9[2]
Sulfonyl N-oxide Derivatives (Compounds 73, 74, 79, 81)HCT116p53-/- (Colon Carcinoma)2.24 - 4.98[2]
7-Chloroquinoline-benzimidazole Hybrids
Hybrid 5dCCRF-CEM (Leukemia)0.6
Hybrid 12dCCRF-CEM (Leukemia)1.1
Miscellaneous 7-Chloroquinoline Derivatives
Compound 3HCT-116 (Colon Carcinoma)23.39[3]
Compound 9HCT-116 (Colon Carcinoma)21.41[3]
Compound 3MCF-7 (Breast Cancer)High Activity[3]
Compound 9MCF-7 (Breast Cancer)High Activity[3]
Compound 3Hela (Cervical Carcinoma)50.03[3]
Compound 9Hela (Cervical Carcinoma)21.41[3]
Antimalarial Activity

The following table presents the in vitro antimalarial activity of 7-chloroquinoline derivatives against Plasmodium falciparum strains.

Compound/Derivative ClassP. falciparum Strain(s)IC₅₀ (µM)Reference
7-Chloroquinoline Derivatives Not Specified< 100 (moderate)[3]
Compounds 2, 3, 4, 6, 8, 9Not Specified< 50 (high)[3]
Compound 9Not SpecifiedMost Active[3]
7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) derivatives NF544 derivatives < 10[4]
CQPA-26NF541.29[4]
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives NF548 derivatives < 10[4]
CQPPM-9NF541.42[4]
Quinine (Standard)NF540.18[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy studies are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (7-chloroquinoline derivatives) are serially diluted in complete cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined.

In Vitro Antimalarial Activity: pLDH Assay

The parasite lactate dehydrogenase (pLDH) assay is used to determine the antimalarial activity of compounds by measuring the activity of the pLDH enzyme, which is essential for the parasite's metabolism.

Protocol:

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in a complete medium.

  • Drug Preparation: Serial dilutions of the test compounds are prepared in 96-well plates.

  • Incubation: The parasite culture is added to the wells containing the test compounds and incubated for a specified period (e.g., 48 hours).

  • Lysis and Reaction: The cells are lysed to release the pLDH enzyme. A reaction mixture containing a substrate for pLDH and a chromogen is added.

  • Absorbance Measurement: The plate is incubated to allow for color development, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Several 7-chloroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the prominent pathways implicated is the PI3K/Akt/mTOR pathway.[5] Inhibition of this pathway can disrupt downstream signaling cascades that are crucial for cancer cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 7-Chloroquinoline Derivatives Quinoline->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-chloroquinoline derivatives.

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound derivatives.

Experimental_Workflow start Start: Synthesize Derivatives in_vitro In Vitro Efficacy Studies start->in_vitro anticancer Anticancer Assays (e.g., MTT) in_vitro->anticancer antimalarial Antimalarial Assays (e.g., pLDH) in_vitro->antimalarial mechanism Mechanism of Action Studies anticancer->mechanism antimalarial->mechanism pathway Signaling Pathway Analysis mechanism->pathway apoptosis Apoptosis Assays mechanism->apoptosis in_vivo In Vivo Efficacy Studies (Animal Models) pathway->in_vivo apoptosis->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General workflow for the evaluation of 7-chloroquinoline derivatives' efficacy.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, focusing on its potential biological targets and cross-reactivity profile. Due to the limited availability of comprehensive public data on the direct cross-reactivity of this specific compound, this guide synthesizes information from studies on structurally related 4-hydroxyquinoline-3-carboxylic acid derivatives and the broader quinoline class to provide a predictive overview and a framework for experimental validation.

Primary Biological Target and Comparative Activity

Research has identified malate dehydrogenase (MDH) as a potential target for 4-hydroxyquinoline-3-carboxylic acid derivatives. A key study designed and synthesized a series of 7-substituted analogs to investigate their inhibitory effects on cellular respiration, with a focus on MDH inhibition.[1]

Table 1: Comparative Inhibitory Activity of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids against Malate Dehydrogenase [1]

7-SubstituentInhibition of Malate Dehydrogenase (%)
HData not provided
Cl Data not provided (Implied activity)
CH3Data not provided
OCH3Data not provided
NO2Data not provided
NH2Data not provided
OHData not provided
BrData not provided
IData not provided
FData not provided
CF3Data not provided
CNData not provided
COOHData not provided
SO2NH2Data not provided
C6H5Data not provided

Note: While the study focused on the inhibitory properties of this class of compounds on malate dehydrogenase, specific percentage inhibition values for each substituent were not available in the referenced abstract. The study did establish a correlation between the physicochemical properties of the substituents and the inhibitory activity.

Potential Cross-Reactivity with Other Targets

While specific cross-reactivity data for this compound is scarce, the broader quinoline and quinolone antibiotic scaffold is known to interact with a range of biological targets. This suggests potential off-target activities that should be considered and experimentally evaluated.

Known targets of the quinoline and quinolone class of compounds include:

  • Bacterial DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for quinolone antibiotics.

  • Protein Kinases: Some quinoline derivatives have been shown to inhibit various protein kinases, suggesting a potential for cross-reactivity with the human kinome.

  • Other Dehydrogenases: The inhibitory activity against malate dehydrogenase suggests that other dehydrogenases could also be potential off-targets.

  • Receptors and Ion Channels: In vitro safety pharmacology profiling of new chemical entities often reveals interactions with a wide array of receptors and ion channels.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended.

Malate Dehydrogenase Inhibition Assay

This assay determines the potency of the compound against its putative primary target.

Principle: The enzymatic activity of malate dehydrogenase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • β-NADH (0.14 mM)

  • Oxaloacetic acid (0.76 mM)

  • Malate Dehydrogenase (MDH) enzyme

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, β-NADH, and oxaloacetic acid.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the MDH enzyme.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the reaction velocity against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Kinase Selectivity Profiling (Kinome Scan)

A broad kinase screen is essential to identify potential off-target kinase interactions.

Principle: A competitive binding assay is used where the test compound's ability to displace a known, labeled ligand from a large panel of kinases is measured.

General Workflow:

  • A library of human kinases is immobilized on a solid support.

  • A fluorescently or radioactively labeled, broad-spectrum kinase inhibitor (the probe) is added to bind to the kinases.

  • This compound is added at a fixed concentration.

  • The amount of probe that is displaced by the test compound is quantified.

  • The results are typically expressed as the percentage of remaining probe binding, from which a selectivity profile can be generated.

In Vitro Safety Pharmacology Profiling

This involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

Principle: A variety of assay formats, including radioligand binding assays, functional cell-based assays, and enzyme inhibition assays, are used to assess the compound's activity at these off-targets.

Typical Target Panel:

  • GPCRs (G-protein coupled receptors): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Enzymes: COX-1, COX-2, phosphodiesterases, and cytochromes P450.

  • Transporters: Neurotransmitter transporters.

Visualizing Experimental Workflows and Pathways

Signaling Pathway Inhibition

G cluster_pathway Cellular Respiration and Proliferation Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Cell_Resp Cellular Respiration Oxaloacetate->Cell_Resp MDH->Oxaloacetate NAD+ NADH Cell_Prolif Cell Proliferation Cell_Resp->Cell_Prolif Inhibitor 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH Inhibition G cluster_workflow Cross-Reactivity Profiling Workflow Compound 7-Chloro-4-hydroxyquinoline- 3-carboxylic acid Primary_Assay Primary Target Assay (Malate Dehydrogenase) Compound->Primary_Assay Kinome_Scan Kinome Scan (Broad Kinase Panel) Compound->Kinome_Scan Safety_Panel In Vitro Safety Panel (Receptors, Ion Channels, etc.) Compound->Safety_Panel Data_Analysis Data Analysis and Selectivity Profile Generation Primary_Assay->Data_Analysis Kinome_Scan->Data_Analysis Safety_Panel->Data_Analysis Hit_Validation Hit Validation and IC50 Determination Data_Analysis->Hit_Validation

References

Performance Deep Dive: 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Cellular Respiration and Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of chemical compounds is paramount. This guide provides a detailed comparative analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid's performance in key biological assays, specifically focusing on its effects on cellular respiration and enzyme inhibition. The data presented is derived from seminal studies on a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acid analogs, offering a clear perspective on the chloro-derivative's potency and mechanism of action.

Comparative Analysis of Inhibitory Activity

The performance of this compound was evaluated in two primary assays: inhibition of cellular respiration in Ehrlich ascites tumor cells and inhibition of the enzyme malate dehydrogenase (MDH). These assays provide insights into the compound's potential as an anticancer agent and its specific molecular targets.

A study by Shah and Coats systematically synthesized and tested a series of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids.[1] This allows for a direct comparison of the 7-chloro analog with other derivatives, highlighting the role of the substituent at the 7-position in modulating biological activity.

Inhibition of Ehrlich Ascites Cell Respiration

The ability of this compound and its analogs to inhibit the oxygen consumption of Ehrlich ascites cells serves as a measure of their impact on cellular respiration, a critical pathway for cancer cell proliferation. The results indicate that the inhibition is linearly related to the lipophilicity (π value) of the 7-substituent.

7-SubstituentLog (1/C)
H3.00
Cl 3.74
F3.22
Br3.85
I4.11
CH33.52
CF33.85
NO23.00
NH21.82
OH2.52
OCH32.96
OCF34.00
SO2CH32.40
SO2NH21.89
CN2.62

C is the molar concentration of the inhibitor required to produce 50% inhibition of cellular respiration.

Inhibition of Malate Dehydrogenase

Malate dehydrogenase is a key enzyme in the citric acid cycle. Inhibition of this enzyme can disrupt cellular metabolism and is a target for anticancer drug development. The study revealed that the inhibition of malate dehydrogenase by these compounds is linearly related to the molar refractivity (MR), a measure of the substituent's volume and polarizability.

7-SubstituentLog (1/C)
H3.30
Cl 3.78
F3.31
Br3.94
I4.25
CH33.74
CF33.70
NO23.66
NH23.11
OH3.28
OCH33.81
OCF33.92
SO2CH33.40
SO2NH23.28
CN3.49

C is the molar concentration of the inhibitor required to produce 50% inhibition of malate dehydrogenase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Ehrlich Ascites Cell Respiration Assay

This assay measures the rate of oxygen consumption by Ehrlich ascites tumor cells in the presence and absence of the test compounds.

Cell Preparation: Ehrlich ascites tumor cells are harvested from the peritoneal cavity of mice, washed with a balanced salt solution, and suspended in a suitable buffer at a known cell density.

Oxygen Consumption Measurement:

  • A suspension of the prepared cells is placed in a thermostatically controlled reaction vessel equipped with an oxygen electrode.

  • The baseline rate of oxygen consumption is recorded.

  • The test compound (e.g., this compound) is added to the cell suspension at various concentrations.

  • The rate of oxygen consumption is continuously monitored.

  • The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to the baseline rate.

  • The concentration of the inhibitor that causes 50% inhibition of respiration (IC50) is determined from a dose-response curve.

Malate Dehydrogenase Inhibition Assay

This is a spectrophotometric assay that measures the enzymatic activity of malate dehydrogenase.[2][3][4][5][6]

Principle: The activity of malate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of oxaloacetate.

Reagents:

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADH solution (freshly prepared)

  • Oxaloacetic acid solution (freshly prepared)

  • Malate dehydrogenase enzyme solution

  • Test compounds dissolved in a suitable solvent

Procedure:

  • In a cuvette, the potassium phosphate buffer, NADH solution, and the test compound at various concentrations are mixed.

  • The reaction is initiated by the addition of the malate dehydrogenase enzyme solution.

  • The decrease in absorbance at 340 nm is immediately recorded over a period of several minutes using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction without the inhibitor.

  • The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.

Visualizing the Experimental Workflow and Structure-Activity Relationship

To better illustrate the processes and findings, the following diagrams are provided.

Experimental_Workflow cluster_cellular_resp Cellular Respiration Assay cluster_mdh Malate Dehydrogenase Assay prep_cells Prepare Ehrlich Ascites Cells measure_o2 Measure Baseline O2 Consumption prep_cells->measure_o2 add_inhibitor_resp Add Test Compound measure_o2->add_inhibitor_resp monitor_o2 Monitor O2 Consumption add_inhibitor_resp->monitor_o2 calc_inhibition_resp Calculate % Inhibition (IC50) monitor_o2->calc_inhibition_resp mix_reagents Mix Buffer, NADH, & Test Compound add_enzyme Add Malate Dehydrogenase mix_reagents->add_enzyme measure_abs Measure Absorbance at 340 nm add_enzyme->measure_abs calc_inhibition_mdh Calculate % Inhibition (IC50) measure_abs->calc_inhibition_mdh SAR_Logic cluster_assays Biological Assays cluster_properties Physicochemical Properties compound 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acids cell_resp Cellular Respiration Inhibition (Ehrlich Ascites Cells) compound->cell_resp Inhibits mdh_inhib Malate Dehydrogenase Inhibition compound->mdh_inhib Inhibits lipophilicity Lipophilicity (π) cell_resp->lipophilicity Correlates with molar_refractivity Molar Refractivity (MR) mdh_inhib->molar_refractivity Correlates with

References

A Comparative Guide to the Applications of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid stands out as a versatile intermediate for synthesizing compounds with a wide array of applications, primarily in the pharmaceutical and dye industries. This guide provides a comparative analysis of the performance of this compound derivatives in various applications, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a range of cancer cell lines, with several compounds exhibiting potency comparable to or exceeding that of the established chemotherapeutic drug, Doxorubicin.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)[1]
7-Chloroquinoline Derivative 8 MCF-782.60 ± 0.57
HCT-11627.19 ± 0.77
7-Chloroquinoline Derivative 9 MCF-777.70 ± 10.90
HCT-11665.82 ± 2.24
7-Chloroquinoline Derivative 10 MCF-754.46 ± 2.40
HCT-11646.36 ± 7.79
7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) MDA-MB-23120.60 (24h), 20.42 (48h), 19.91 (72h)[2]
Doxorubicin (Reference) MCF-779.30 ± 1.19[1]
HCT-11680.30 ± 2.10[1]
MCF-7~2.5[3][4]
HCT-116Varies significantly by study
Mechanism of Action: Induction of Apoptosis

The anticancer activity of these quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A key mechanism involves the activation of caspases, a family of proteases that execute apoptosis. For instance, some quinoline derivatives have been shown to activate caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway), leading to the activation of executioner caspase-3. This cascade of events results in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

Furthermore, some derivatives have been found to modulate key signaling pathways that regulate cell survival and proliferation, such as the PI3K/mTOR and MAPK pathways. Molecular docking studies have suggested that these compounds may bind to and inhibit critical proteins within these pathways, such as PARP-1, Scr, and PI3K/mTOR.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., FAS) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline 7-Chloroquinoline Derivative quinoline->death_receptor quinoline->mitochondrion

Caption: Apoptosis induction by 7-chloroquinoline derivatives.

Antimicrobial Activity: A Scaffold for Combating Bacterial Infections

Derivatives of this compound have also shown promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their efficacy is often compared to established antibiotics like Ciprofloxacin.

Comparative Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents the MIC values for various 7-chloroquinoline derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
7-Chloroquinoline Sulphonamide Derivative 2 S. aureus-Ciprofloxacin-
B. subtilis-Ciprofloxacin-
E. coli-Ciprofloxacin-
K. pneumoniae-Ciprofloxacin-
Ciprofloxacin-indole hybrid 8b S. aureus CMCC 259230.0625Ciprofloxacin0.25
Various Ciprofloxacin Derivatives S. aureus0.06 - 42.23Ciprofloxacin0.15 - 3.25
P. aeruginosa0.06 - 42.23Ciprofloxacin0.15 - 3.25
E. coli0.06 - 42.23Ciprofloxacin0.15 - 3.25

Note: Specific MIC values for the 7-Chloroquinoline Sulphonamide Derivative 2 were not provided in the search results, but the study indicated potent activity, in some cases exceeding that of Ciprofloxacin.[5] The Ciprofloxacin-indole hybrid 8b demonstrated four-fold greater potency against a specific S. aureus strain compared to Ciprofloxacin.[4] A review of various ciprofloxacin derivatives showed a wide range of MIC values, with some compounds exhibiting significantly higher potency than the parent drug.[6]

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Data Analysis & Comparison start 7-Chloro-4-hydroxyquinoline -3-carboxylic acid reaction Chemical Modification (e.g., Amidation, Esterification) start->reaction product Derivative Library reaction->product antimicrobial Antimicrobial Assay (MIC Determination) product->antimicrobial anticancer Anticancer Assay (IC50 Determination) product->anticancer dye Dye Performance (Photophysical Properties) product->dye comparison Compare to Standards (Ciprofloxacin, Doxorubicin, Commercial Dyes) antimicrobial->comparison anticancer->comparison dye->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General experimental workflow for derivative synthesis and evaluation.

Applications in Dye Chemistry: A Building Block for Functional Dyes

The rigid, planar structure of the quinoline ring system makes it an excellent chromophore for the synthesis of dyes. Derivatives of this compound are utilized as intermediates in the production of various colorants, including cyanine and photosensitive dyes.[7][8]

Comparative Photophysical Properties

The performance of a dye is determined by its photophysical properties, such as its molar absorption coefficient (ε), maximum absorption wavelength (λmax), and fluorescence quantum yield (Φfl). The table below compares these properties for different quinoline-based dyes.

Dye Derivativeλmax abs (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax em (nm)Fluorescence Quantum Yield (Φfl)
Quinoline Derivative (DQ2) 350~15,000~4300.006
Quinoxaline Derivative (DQ1) 320~20,000~4500.549
Quinoxaline Derivative (DQ4) 350~18,000~4800.632
Aminoquinoline Derivative ---up to 0.83

Data for DQ1, DQ2, and DQ4 from a study on quinoline and quinoxaline-based dyes.[9] Data for the aminoquinoline derivative from a separate study on photophysical properties.[10]

These results highlight how modifications to the quinoline core can significantly impact the photophysical properties of the resulting dye. For instance, the introduction of an amino group at the 6-position of the quinoline backbone has been shown to dramatically increase the fluorescence quantum yield.[10]

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

A common synthetic route involves the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization and saponification.[11]

  • Step 1: Formation of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate: A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour. The evolved ethanol is allowed to escape.

  • Step 2: Cyclization: The product from Step 1 is poured into vigorously boiling Dowtherm A and heated for 1 hour. The cyclized product crystallizes upon cooling.

  • Step 3: Saponification: The crude ester is refluxed with 10% aqueous sodium hydroxide until dissolved (approximately 1 hour).

  • Step 4: Acidification and Isolation: The cooled solution is acidified with concentrated hydrochloric acid. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Incubation: An MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution of Compounds: The test compounds and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This guide provides a snapshot of the diverse applications of this compound derivatives. The presented data and protocols offer a foundation for researchers to explore and develop novel compounds with enhanced performance in their respective fields. The versatility of this chemical scaffold, coupled with the potential for further structural modifications, ensures its continued relevance in the pursuit of new and improved technologies.

References

Benchmarking Purity Standards of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of commercially available purity standards for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections present a summary of available standards, detailed experimental protocols for purity verification, and visual workflows to aid in experimental design.

Comparison of Commercial Purity Standards

The quality of a reference standard is a critical factor in analytical and synthetic chemistry. While a comprehensive, independent comparative study is not publicly available, data from various suppliers have been compiled to offer a baseline for comparison. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Supplier/BrandProduct NumberStated PurityMethod of Analysis (Typical)
Sigma-Aldrich36956≥97%HPLC
BiosynthFC44132Not specifiedNot specified
ChemicalBookCB725785099.00%Not specified
Echemi86-47-599% (API Grade)Not specified
AladdinC184372≥96%Not specified

Note: The stated purity is as advertised by the supplier and may vary between lots. The method of analysis is often not detailed on product pages and should be confirmed via the CoA.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, a multi-pronged analytical approach is recommended, combining chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

HPLC coupled with UV detection is a robust method for quantifying the purity of organic compounds and identifying impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum (long relaxation delay) Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Add_Ind Add Indicator Dissolve->Add_Ind Titrate Titrate with std. NaOH Add_Ind->Titrate Endpoint Observe Endpoint Titrate->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Safety Operating Guide

Proper Disposal of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 7-Chloro-4-hydroxyquinoline-3-carboxylic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Key Safety Information:

Hazard StatementPrecautionary Measures
Causes skin irritation (H315)Wear protective gloves and clothing.[1][3]
Causes serious eye irritation (H319)Wear eye and face protection.[1][3]
May cause respiratory irritation (H335)Avoid breathing dust; use in a well-ventilated area.[1][3]
Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

In case of exposure, follow standard first aid measures immediately and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as hazardous waste. Therefore, it must be managed in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][2][4] Do not release this chemical into the environment.[1]

Operational Plan for Collection and Segregation:

  • Waste Identification and Collection:

    • Collect all solid waste of this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves) in a designated, suitable container.

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound".

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Final Disposal:

    • The collected waste must be disposed of through an approved and licensed waste disposal company.[1]

    • Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound to ensure they can handle and treat the waste appropriately.

    • Never mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety specialist.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect storage Store Container in a Cool, Dry, Well-Ventilated Area collect->storage disposal_co Arrange for Pickup by an Approved Waste Disposal Company storage->disposal_co documentation Provide SDS to Waste Disposal Company disposal_co->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides essential safety and logistical information for the use of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, including detailed operational procedures and a comprehensive disposal plan. Our goal is to furnish you with the critical information needed to maintain a safe laboratory environment and ensure the integrity of your research.

Essential Safety Information

This compound is a compound that requires careful handling due to its potential hazards. It is classified as a substance that can cause skin, eye, and respiratory irritation. Adherence to proper safety protocols is crucial to minimize risk of exposure.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Melting Point 250 °C (decomposes)
Boiling Point 416.5 °C (Predicted)[1]
Flash Point 205.7 °C[1]
Density 1.6 g/cm³[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Signal Word Warning
Hazard Statements H315, H319, H335
Solubility Slightly soluble in DMSO and Methanol[2]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is essential for safety and experimental accuracy. The following step-by-step guidance outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (86-47-5), and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 10°C and 25°C. Keep the container tightly closed.

Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (e.g., N95) or a respirator if there is a risk of generating dust.

  • Body Protection: A laboratory coat.

Experimental Workflow: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask with a stopper

  • Pipettes

  • Vortex mixer or magnetic stirrer with stir bar

Procedure:

  • Pre-use Inspection: Ensure all glassware is clean and dry. Check that the analytical balance is calibrated.

  • Tare the Balance: Place the weighing paper or boat on the analytical balance and tare the weight to zero.

  • Weighing the Compound: Carefully weigh out 2.236 mg of this compound using a clean spatula. All weighing operations should be performed within a chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to prevent spillage.

  • Dissolving: Add a small amount of DMSO to the volumetric flask to dissolve the powder. Gently swirl the flask or use a vortex mixer or magnetic stirrer until the solid is completely dissolved.

  • Dilution: Once the solid is dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the chemical name, concentration (10 mM in DMSO), date of preparation, and your initials. Store the solution in a tightly sealed container at the appropriate temperature as determined by your experimental needs, protecting it from light.

experimental_workflow cluster_prep Preparation cluster_storage Storage ppe Don PPE weigh Weigh Compound ppe->weigh Safety First transfer Transfer to Flask weigh->transfer dissolve Dissolve in Solvent transfer->dissolve dilute Dilute to Volume dissolve->dilute mix Mix Thoroughly dilute->mix label_store Label and Store mix->label_store

Caption: A logical workflow for the safe preparation of a chemical solution.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

Decontamination Procedures
  • Glassware:

    • Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the solvent rinse as hazardous waste.

    • Wash the glassware with an appropriate laboratory detergent and water.

    • Rinse thoroughly with deionized water.

  • Spatulas and Stir Bars:

    • Wipe the surface with a cloth or paper towel dampened with a suitable solvent.

    • Dispose of the contaminated cloth or paper towel as hazardous waste.

    • Wash with detergent and water, followed by a thorough rinse.

  • Work Surfaces:

    • Wipe the contaminated area with a damp cloth and a suitable laboratory detergent.

    • If a significant spill occurs, follow your institution's spill response procedures.

Final Disposal

All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

disposal_workflow cluster_collection Waste Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal solid_waste Solid Waste ehs_disposal EHS Disposal solid_waste->ehs_disposal liquid_waste Liquid Waste liquid_waste->ehs_disposal contaminated_items Contaminated Items contaminated_items->ehs_disposal decon_glass Glassware decon_glass->ehs_disposal Rinse Waste decon_tools Tools decon_tools->ehs_disposal Wipe Waste decon_surfaces Surfaces decon_surfaces->ehs_disposal Wipe Waste

Caption: A structured workflow for the safe disposal of chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.